9'-deoxy-8',8'-dihydroxyherbicidin B
Beschreibung
9'-deoxy-8',8'-dihydroxyherbicidin B is a natural product found in Streptomyces with data available.
Eigenschaften
Molekularformel |
C18H23N5O9 |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
methyl (1R,3S,4R,5R,7R,9R,11S)-5-(6-aminopurin-9-yl)-1,13,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate |
InChI |
InChI=1S/C18H23N5O9/c1-28-12-11-7(31-15(12)23-6-22-10-13(19)20-5-21-14(10)23)3-9-18(27,32-11)17(25,26)4-8(30-9)16(24)29-2/h5-9,11-12,15,25-27H,3-4H2,1-2H3,(H2,19,20,21)/t7-,8+,9-,11+,12-,15-,18-/m1/s1 |
InChI-Schlüssel |
AZYCCECPGKXFKD-WZBVYVGFSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@](O2)(C(C[C@H](O3)C(=O)OC)(O)O)O)O[C@H]1N4C=NC5=C(N=CN=C54)N |
Kanonische SMILES |
COC1C2C(CC3C(O2)(C(CC(O3)C(=O)OC)(O)O)O)OC1N4C=NC5=C(N=CN=C54)N |
Herkunft des Produkts |
United States |
Structural Elucidation, Stereochemistry, and Biosynthetic Assembly of 9'-Deoxy-8',8'-Dihydroxyherbicidin B: A Comprehensive Technical Guide
Executive Summary
The herbicidins represent a rare and structurally complex class of undecose (C11) nucleoside antibiotics. Characterized by an adenine base attached to a highly modified tricyclic furano-pyrano-pyran sugar core, these secondary metabolites exhibit potent herbicidal, antialgal, and antibacterial properties. This whitepaper provides an in-depth technical analysis of 9'-deoxy-8',8'-dihydroxyherbicidin B , a unique congener isolated from the fermentation broth of Streptomyces sp. L-9-10. By dissecting its stereochemistry, enzymatic C-glycosylation biosynthesis, and the NMR-guided methodologies used for its isolation, this guide serves as an authoritative resource for researchers in natural product chemistry and drug development.
Chemical Structure and Stereochemistry
The architectural complexity of 9'-deoxy-8',8'-dihydroxyherbicidin B arises from its unusual C11 undecose scaffold. Unlike canonical nucleosides derived from ribose or deoxyribose, this congener features a tricyclic core formed by a furan ring (Ring A) connected to an outer pyran ring (Ring C) via a methylene bridge and a bridging six-membered hemiketal ring (Ring B)[1].
Core Structural Features
-
C3′–O–C7′ Hemiketal Linkage: The planar stability of the tricyclic core is dictated by an internal hemiketal linkage between the C3' hydroxyl and the C7' position. This linkage restricts the conformational flexibility of the molecule, locking the furan and pyran rings into a rigid spatial arrangement[1].
-
9'-Deoxygenation and 8'-gem-diol: While canonical herbicidin B possesses a hydroxyl group at the 9' position and a standard oxidation state at the 8' position, this specific congener is defined by the loss of the C9' oxygen and the presence of an 8',8'-dihydroxy (gem-diol) group. The gem-diol implies a hydrated ketone intermediate at C8', a highly unusual modification that alters the hydrogen-bonding network of the outer pyran ring[2].
-
Stereochemical Constraints: The biological activity of the herbicidin scaffold is strictly dependent on its stereochemistry. The outer pyranose ring must adopt a 6'-α-(6',7'-trans)-configuration [3]. In 9'-deoxy-8',8'-dihydroxyherbicidin B, NOESY correlations confirm that the H-8' (when not fully substituted as a gem-diol in related epimers) and H-6' maintain specific spatial proximity, ensuring the structural integrity of the pyranose chair conformation[1].
Biosynthetic Pathway and Enzymatic C-Glycosylation
The assembly of the undecose tricyclic core is a marvel of enzymatic precision, bypassing traditional O-glycosylation in favor of an atypical C-C coupling mechanism. The biosynthesis in Streptomyces sp. L-9-10 is governed by the her gene cluster, specifically relying on the enzymes Her4, Her5, and Her6[4].
-
Atypical C-Glycosylation: Her4 and Her5 catalyze a two-stage C-C coupling reaction. They facilitate the net C5'-glycosylation of an ADP/ATP adenine donor using UDP/TDP-glucuronic acid as the sugar donor[4]. This reaction is reminiscent of NAD-dependent S-adenosylhomocysteine (SAH)-hydrolase catalysis, forming the initial C11 intermediate.
-
Ring Contraction and Hemiketal Formation: Following the initial coupling, Her6 (and potentially Her7) orchestrates a ring contraction process that establishes the furanose C-ring and the critical C3′–O–C7′ hemiketal linkage, finalizing the tricyclic furano-pyrano-pyran core[4].
-
Late-Stage Tailoring: Tailoring enzymes subsequently modify the core, resulting in the specific deoxygenation at C9' and the oxidation/hydration at C8' to yield the final 9'-deoxy-8',8'-dihydroxyherbicidin B[1].
Caption: Biosynthetic assembly of the tricyclic undecose core via Her4/Her5/Her6 enzymes.
Experimental Protocols: NMR-Guided Isolation and Elucidation
Step-by-Step Methodology & Causality
Phase 1: Fermentation and Organic Partitioning
-
Cultivation: Ferment Streptomyces sp. L-9-10 in a 1.5 L nutrient broth to stationary phase.
-
Extraction: Perform liquid-liquid extraction using butanol.
-
Causality: Butanol’s specific dielectric constant is optimal for partitioning amphiphilic nucleoside antibiotics. It effectively precipitates bulk hydrophilic proteins while retaining the highly polar, hydrogen-bond-rich undecose sugar moieties[1].
-
Phase 2: Proton NMR-Guided Fractionation 3. 1H-NMR Screening: Screen the crude butanol fractions using rapid 1H-NMR profiling.
- Causality: The undecose scaffold possesses a highly specific, non-destructive tracking marker: the anomeric proton doublet (H-1') with a coupling constant of J ≈ 5.5 Hz[4]. Tracking this signal allows researchers to selectively pool fractions containing the intact C11 tricyclic core, even if the compounds lack distinct UV chromophores.
Phase 3: Purification and Stereochemical Validation 4. Preparative HPLC: Isolate the target congener using reversed-phase HPLC, targeting the specific m/z identified via HR-ESI-MS. 5. 2D NMR Elucidation (HMBC & NOESY):
Causality: 1D NMR cannot resolve the complex overlapping signals of the tricyclic core. HMBC correlations are strictly required to definitively map the C3′–O–C7′ hemiketal bridge[1]. Furthermore, NOESY cross-peaks between H-6' and H-8' act as a self-validating mechanism to confirm the critical 6'-α-(6',7'-trans)-configuration, ensuring the isolated compound is not a biologically inactive epimer[3].
Caption: Proton NMR-guided isolation and structural elucidation workflow for herbicidin congeners.
Quantitative Data & Structural Comparisons
The structural modifications on the outer pyran ring directly influence the biological efficacy of the herbicidin congeners. The table below summarizes the key structural deviations and their corresponding antibacterial activity (Minimum Inhibitory Concentration) against Enterobacter aerogenes[2].
| Congener | Key Structural Modifications | Bioactivity (MIC vs E. aerogenes) |
| Herbicidin B | Canonical tricyclic undecose core (Baseline) | Active |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | 9'-deoxygenation; 8'-gem-diol formation | 12.5 μg/mL |
| 2'-O-demethylherbicidin F | 2'-OH substitution (demethylation) | 12.5–25 μg/mL |
Note: The presence of the 8'-gem-diol in 9'-deoxy-8',8'-dihydroxyherbicidin B maintains moderate antibacterial activity, indicating that while the outer pyran ring tolerates heavy oxidation, the integrity of the C3′–O–C7′ hemiketal core remains the primary pharmacophore[1].
Conclusion
9'-deoxy-8',8'-dihydroxyherbicidin B stands as a testament to the biosynthetic ingenuity of Streptomyces species. Its unique undecose tricyclic core, defined by a rigid C3′–O–C7′ hemiketal linkage and a highly specific 6'-α stereochemistry, requires advanced NMR-guided fractionation for successful isolation. Understanding the Her4/Her5-mediated C-glycosylation pathway not only illuminates the origins of this complex molecule but also provides a blueprint for the bioengineering of novel nucleoside antibiotics with targeted antibacterial and herbicidal profiles.
References
-
Chai, X., Youn, U. J., Sun, D., Dai, J., Williams, P., Kondratyuk, T. P., ... & Chang, L. C. (2014). "Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10." Journal of Natural Products, 77(2), 227-233. 1
-
"Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation." (2022). Journal of the American Chemical Society. 4
-
"The First Synthesis of Herbicidin B. Stereoselective Construction of the Tricyclic Undecose Moiety by a Conformational Restriction Strategy." (1999). Journal of the American Chemical Society.3
Sources
Whitepaper: Mechanism of Action of 9'-deoxy-8',8'-dihydroxyherbicidin B in Plant Pathogens
Prepared by: Senior Application Scientist Target Audience: Researchers, Microbiologists, and Drug Development Professionals
Executive Summary
As agricultural ecosystems face increasing pressure from resistant phytopathogens, the discovery of novel secondary metabolites with unique mechanisms of action (MoA) is paramount. Among these, 9'-deoxy-8',8'-dihydroxyherbicidin B represents a fascinating structural and functional paradigm. Isolated from the fermentation broth of Streptomyces sp. L-9-10, this compound belongs to the herbicidin family—a rare class of adenosine-derived nucleoside antibiotics characterized by a complex tricyclic undecose core[1].
As a Senior Application Scientist, I approach the characterization of this molecule not merely as an exercise in structural elucidation, but as a systematic deconstruction of plant-pathogen interactions. This technical guide explores the biosynthetic origins, the dual-pronged mechanism of action against plant pathogens, and the self-validating experimental protocols required to study 9'-deoxy-8',8'-dihydroxyherbicidin B.
Structural Biology & Biosynthetic Origin
The structural uniqueness of 9'-deoxy-8',8'-dihydroxyherbicidin B dictates its biological activity. The molecule features a tricyclic furano-pyrano-pyran core locked in an axial conformation via a hemiketal linkage[2].
Understanding the biosynthetic origin is critical for downstream synthetic biology or fermentation optimization. Isotope feeding studies have demonstrated that the tricyclic core is an amalgamation of primary metabolic precursors: Ring-C is derived from D-glucose, Ring-A originates from D-ribose, and the necessary methyl groups are supplied by L-methionine[2]. The initial C-glycosylation steps are catalyzed by the unique enzymes Her4 and Her5, representing an atypical mechanism of C-C bond formation[3].
Biosynthetic origins of the tricyclic undecose core of herbicidin congeners.
Elucidating the Mechanism of Action
The MoA of 9'-deoxy-8',8'-dihydroxyherbicidin B against plant pathogens operates on two distinct, yet synergistic, fronts.
Adenosine Mimicry and Target Competition
Because herbicidins are adenosine analogs, their primary intracellular mechanism involves competitive inhibition. Once taken up by fungal or bacterial plant pathogens, the undecose nucleoside core mimics endogenous ATP or adenosine, interfering with nucleic acid synthesis and energy metabolism. This leads to profound growth arrest in susceptible fungal pathogens like Botrytis cinerea[3].
Cell Membrane Disruption
In addition to nucleic acid interference, herbicidin metabolites induce rapid disruption of the cell membrane. Studies on Streptomyces scopuliridis metabolites (which contain herbicidins A and B) have shown that application results in rapid cellular necrosis caused by a mechanism distinct from standard photosynthesis inhibition[4]. This rapid membrane destabilization is a hallmark of the herbicidin class and contributes heavily to its contact-toxicity profile.
The In Vitro vs. In Vivo Paradox
When evaluating efficacy against the bacterial leaf blight pathogen Xanthomonas oryzae, we observe a fascinating paradox. Herbicidin B and its congeners often show minimal in vitro antibacterial activity (MIC > 100 µg/mL) against X. oryzae in broth cultures[1]. However, they provide robust protection in vivo (on rice plants) at concentrations as low as 30 ppm[1][3].
Causality Insight: This discrepancy points away from direct, simple cell lysis in bacteria and suggests that the compound either requires host-plant mediated activation, induces plant systemic acquired resistance (SAR), or specifically targets in-planta virulence factors (such as Type III secretion systems) that are not expressed in rich in vitro media.
Dual-pronged mechanism of action leading to in vivo plant protection.
Experimental Methodologies & Validation Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in causality checks to prevent false positives.
Proton NMR-Guided Isolation from Streptomyces sp.
Standard bioassay-guided fractionation often fails for herbicidins because the hemiketal linkage in the tricyclic core is highly sensitive to acidic degradation. We utilize Proton NMR-guided fractionation to track the molecule non-destructively[1].
-
Step 1: Cultivate Streptomyces sp. L-9-10 in optimized fermentation broth for 7 days.
-
Step 2: Extract the whole broth with ethyl acetate and concentrate under reduced pressure.
-
Step 3: Perform size-exclusion chromatography (Sephadex LH-20).
-
Step 4: Analyze fractions using 1H-NMR (600 MHz). Self-Validation: Only pool fractions exhibiting the characteristic undecose anomeric proton signals (δH 5.5–6.0 ppm).
-
Step 5: Purify via preparative HPLC (C18 column, H2O/MeCN gradient) to isolate 9'-deoxy-8',8'-dihydroxyherbicidin B.
Membrane Integrity Assay (Propidium Iodide Uptake)
To validate the rapid membrane disruption MoA[4], we utilize a Propidium Iodide (PI) uptake assay. PI is membrane-impermeable; its intracellular accumulation provides a real-time, self-validating metric for membrane destabilization.
-
Step 1: Grow target fungal mycelia (B. cinerea) in liquid medium to the logarithmic phase.
-
Step 2: Treat with the isolated compound at 1x and 2x MIC concentrations. Include a vehicle control (DMSO) and a positive control (Triton X-100).
-
Step 3: Incubate for 2, 4, and 8 hours, then stain with PI (5 µg/mL) for 15 minutes in the dark.
-
Step 4: Quantify fluorescence via flow cytometry (Ex: 535 nm, Em: 617 nm).
In Vivo Rice Leaf Blight Model
To resolve the in vitro vs. in vivo paradox, testing must occur on the host plant[1].
-
Step 1: Cultivate susceptible rice cultivars in a controlled greenhouse environment until the maximum tillering stage.
-
Step 2: Pre-treat leaves with 9'-deoxy-8',8'-dihydroxyherbicidin B formulated at 30 ppm.
-
Step 3: Inoculate with Xanthomonas oryzae using the leaf-clipping method. Self-Validation: Include mock-inoculated and untreated-inoculated control groups to baseline environmental stress vs. true disease pathology.
-
Step 4: Measure lesion length at 14 days post-inoculation to calculate protection efficacy.
End-to-end experimental workflow for herbicidin congener validation.
Quantitative Efficacy Data
The following table synthesizes the comparative efficacy profile of Herbicidin B and its 9'-deoxy-8',8'-dihydroxy congener across different testing modalities, highlighting the critical divergence between in vitro and in vivo results[1][3][4].
| Compound | Target Pathogen | Assay Modality | Efficacy Metric | Mechanistic Observation |
| Herbicidin B | Xanthomonas oryzae | In Vitro Broth | MIC > 100 µg/mL | Lack of direct bactericidal activity |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | Xanthomonas oryzae | In Vitro Broth | MIC > 100 µg/mL | Lack of direct bactericidal activity |
| Herbicidin B | Xanthomonas oryzae | In Vivo Rice | High Protection (30 ppm) | Suppression of leaf blight via host-pathogen interface |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | Xanthomonas oryzae | In Vivo Rice | Moderate-High (30 ppm) | Suppression of leaf blight via host-pathogen interface |
| Herbicidin B | Botrytis cinerea | In Vitro Agar | MIC 12.5 µg/mL | Direct fungicidal activity & membrane disruption |
Note: The structural variations at the 8' and 9' positions slightly modulate the binding affinity, but the core undecose-driven mechanism remains highly conserved across the congeners.
References
- Title: Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp.
- Source: acs.
- Source: acs.
- Source: kyushu-u.ac.
Sources
A Technical Guide to the Isolation and Characterization of 9'-deoxy-8',8'-dihydroxyherbicidin B from Streptomyces sp. L-9-10
Abstract
This technical guide provides a comprehensive, in-depth methodology for the isolation and structural elucidation of 9'-deoxy-8',8'-dihydroxyherbicidin B, a novel undecose nucleoside antibiotic. This compound belongs to the herbicidin family, a class of complex secondary metabolites known for their significant biological activities. The guide is designed for researchers, natural product chemists, and drug development professionals, offering a narrative built on field-proven insights. We detail the systematic workflow beginning with the cultivation of the producing organism, Streptomyces sp. L-9-10, followed by optimized fermentation, multi-step extraction and fractionation, and final purification using proton NMR-guided techniques. The definitive structural characterization, achieved through a synergistic application of high-resolution mass spectrometry and comprehensive 1D/2D nuclear magnetic resonance spectroscopy, is also thoroughly described. This document serves not only as a protocol but as a strategic blueprint for the discovery and characterization of novel, complex natural products from microbial sources.
Introduction: The Herbicidin Family and Its Novel Congeners
Streptomyces: A Prolific Source of Bioactive Secondary Metabolites
The genus Streptomyces is a cornerstone of natural product discovery, responsible for producing approximately two-thirds of all known microbial antibiotics.[1][2] These Gram-positive, soil-dwelling bacteria possess complex secondary metabolisms, yielding a vast diversity of chemical scaffolds with applications in medicine and agriculture.[1] The activation of their biosynthetic gene clusters is highly dependent on fermentation conditions, making the optimization of culture parameters a critical first step in unlocking their chemical potential.[1][3][4][5]
The Herbicidin Class: Structure and Biological Significance
Herbicidins are a fascinating family of adenosine-derived nucleoside antibiotics first isolated from Streptomyces saganonensis.[6][7] They are distinguished by an unusual and complex tricyclic undecose (C11) core, which consists of a pyran ring linked to a furan ring via a methylene bridge and a hemiketal linkage.[6][8] Biosynthetically, this core is derived from D-glucose and D-ribose precursors.[6][9]
Herbicidins exhibit a range of biological activities. As their name suggests, they possess selective herbicidal activity against dicotyledonous plants and can protect rice from leaf blight.[6][7][10] Beyond their agricultural potential, they have also demonstrated antifungal, antialgal, and anti-parasitic properties against Cryptosporidium parvum.[6][8][9][11] More recently, certain congeners have been evaluated for their cancer chemopreventive potential through the inhibition of TNF-α-induced NF-κB activity.[12]
9'-deoxy-8',8'-dihydroxyherbicidin B: A Novel Discovery
During a search for bioactive molecules from Streptomyces sp. L-9-10, an organism isolated from the lichen Platismatia glauca, several new herbicidin congeners were discovered.[12][13] Among them was 9'-deoxy-8',8'-dihydroxyherbicidin B, a previously uncharacterized molecule.[12][13] Its isolation was achieved through a meticulous NMR-guided fractionation process, which allows for the targeted pursuit of novel structures within a complex extract.[12][13] This guide focuses on the technical execution of this discovery, providing a detailed roadmap from fermentation to final structure confirmation.
Fermentation of Streptomyces sp. L-9-10 for Herbicidin Production
The foundational step in isolating any natural product is the robust and reproducible cultivation of the producing microorganism. The objective is to manipulate culture conditions to favor the production of secondary metabolites, which typically occurs during the stationary phase of growth.
Rationale for Media Selection and Culture Conditions
The choice of nutrient sources is critical for inducing secondary metabolism. Complex media containing sources like yeast extract, malt extract, and peptone provide essential amino acids, vitamins, and minerals that serve as precursors and cofactors for the intricate biosynthetic pathways.[14][15] A suitable carbon source like glucose or dextrin provides the necessary energy and the fundamental building blocks for the undecose core of the herbicidins.[6][11][15] Aeration, pH, and temperature are tightly controlled to maintain optimal enzymatic activity and cell viability over the extended fermentation period required for metabolite accumulation.[2][4]
Workflow: From Seed Culture to Production Scale
Caption: Fermentation workflow for herbicidin production.
Experimental Protocol: Seed Culture Preparation
-
Inoculation: Aseptically transfer a loopful of spores or a small portion of a glycerol stock of Streptomyces sp. L-9-10 into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP-2 broth).[3][16]
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 180-250 rpm for 72 hours, or until dense mycelial growth is observed.[2][3] This seed culture serves as a robust inoculum for the larger production-scale fermentation.
Experimental Protocol: Production Scale Fermentation
-
Preparation: Prepare the production medium (e.g., a custom medium containing dextrin, tomato paste, and yeast extract) and sterilize it in a 14 L fermentor.[11]
-
Inoculation: Aseptically transfer the seed culture into the production fermentor at a 1-5% (v/v) concentration.[3][11]
-
Fermentation: Conduct the fermentation for 7 to 10 days under controlled conditions. Monitor and maintain the parameters as specified in the table below.[11][14]
Table: Summary of Fermentation Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 28°C | Optimal for Streptomyces growth and enzyme stability.[11] |
| pH | 7.0 (initial) | Neutral pH supports robust initial growth.[11] |
| Agitation | 250 rpm | Ensures adequate aeration and nutrient distribution.[11] |
| Duration | 7-10 days | Allows the culture to enter the stationary phase where secondary metabolite production is maximized.[6][11] |
Extraction and Initial Fractionation
Following fermentation, the target compound is present in a complex aqueous matrix. The goal of this phase is to efficiently remove the biomass, extract the desired metabolites into an organic solvent, and perform an initial, coarse separation to simplify the mixture for high-resolution purification.
Principle of Solvent Partitioning and Adsorption Chromatography
The choice of an extraction method is dictated by the polarity of the target molecule. For moderately polar compounds like herbicidins, liquid-liquid extraction with a solvent such as ethyl acetate or butanol is highly effective.[13][14] This partitions the compounds of interest into the organic phase, leaving behind highly polar impurities like sugars and salts. Alternatively, solid-phase adsorption using resins like Diaion HP-20 can be used to capture the metabolites from the clarified broth, which are then eluted with a solvent like methanol.[11][16] Initial fractionation is often performed using silica gel column chromatography, which separates compounds based on their differential adsorption to the polar stationary phase.
Downstream Processing: Extraction & Fractionation
Caption: General workflow for extraction and initial fractionation.
Experimental Protocol: Extraction and Concentration
-
Biomass Removal: Centrifuge the entire fermentation culture (e.g., at 6000 rpm) to pellet the mycelia. Decant and collect the supernatant, which contains the secreted secondary metabolites.[14]
-
Solvent Extraction: Transfer the supernatant to a large separatory funnel and extract it multiple times (e.g., 3x) with an equal volume of butanol or ethyl acetate.[13]
-
Concentration: Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to yield the crude organic extract.
Experimental Protocol: Silica Gel Fractionation
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethanol in ethyl acetate.[13]
-
Loading: Adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% ethyl acetate to ethyl acetate-ethanol mixtures).[13]
-
Collection: Collect fractions of a fixed volume and monitor their composition using Thin Layer Chromatography (TLC) or ¹H NMR. Pool fractions with similar profiles for further purification.
NMR-Guided Purification
This stage represents the core of the isolation strategy for novel compounds. Instead of relying on a biological assay, which may not be available or specific, ¹H NMR is used to "see" the chemical signatures of interesting compounds in the fractions, guiding the purification toward structurally unique molecules.[12][13]
The Principle of NMR-Guided Fractionation
The ¹H NMR spectrum of a mixture provides a unique fingerprint of its components. By examining the spectra of fractions from the initial chromatography, one can identify those containing signals characteristic of the desired compound class (e.g., anomeric protons, unique aromatic signals for nucleosides) or signals indicating novelty. This allows the researcher to prioritize the most promising fractions for subsequent high-resolution purification, dramatically increasing efficiency.[12][17] High-Performance Liquid Chromatography (HPLC) is the cornerstone of this final purification step, offering superior resolution to isolate compounds to homogeneity.
Experimental Protocol: HPLC Purification
-
Fraction Selection: Analyze the fractions from the silica gel column by ¹H NMR. Select fractions containing signals consistent with herbicidin-like structures for further purification.
-
Method Development: Develop an appropriate HPLC method on an analytical scale to achieve baseline separation of the target compound from its neighbors. A reversed-phase C18 column is typically effective for these moderately polar molecules.
-
Preparative HPLC: Scale up the optimized method to a preparative or semi-preparative HPLC system.
-
Isolation: Inject the selected fraction and collect the peak corresponding to the target compound, 9'-deoxy-8',8'-dihydroxyherbicidin B.
-
Purity Check: Verify the purity of the isolated compound by analytical HPLC and NMR.
Table: Illustrative HPLC Parameters
| Parameter | Specification | Purpose |
| Column | Preparative Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) | Standard for separating moderately polar organic molecules. |
| Mobile Phase | Gradient of Acetonitrile in Water | Provides a polarity gradient to effectively elute and separate a range of compounds. |
| Flow Rate | 2-4 mL/min | Appropriate for a semi-preparative scale, balancing resolution and run time. |
| Detection | UV at 254 nm and 280 nm | Adenine-containing nucleosides have a strong UV chromophore. |
Structural Elucidation and Characterization
With a pure compound in hand, the final step is to determine its exact chemical structure. This is accomplished through the combined use of mass spectrometry, to determine the elemental composition, and a suite of NMR experiments to piece together the atomic connectivity and stereochemistry.[18][19][20]
Logic of Structural Elucidation
Caption: The synergistic logic of spectroscopic structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition. For 9'-deoxy-8',8'-dihydroxyherbicidin B, HRESIMS data established its molecular formula as C18H23N5O9.[12]
NMR Spectroscopy: Assembling the Molecular Puzzle
-
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number and types of protons (e.g., aromatic, aliphatic, hydroxyl), while the ¹³C NMR spectrum shows all unique carbon environments (e.g., carbonyls, quaternary carbons, methines).[12] These spectra provide the fundamental "pieces" of the structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the pieces, showing correlations between protons and carbons that are two or three bonds away. This allows for the assembly of the complete carbon skeleton and the placement of heteroatoms. Key HMBC correlations were observed from H-9' to C-8' and C-11', confirming the local structure.[12][13]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment determines the relative stereochemistry by identifying protons that are close to each other in space, regardless of their bonding. For this molecule, key NOESY correlations between the hydroxyl protons on C-8' and protons at C-7' and C-6' were critical for establishing their relative orientations.[12]
Table: Key Spectroscopic Data for 9'-deoxy-8',8'-dihydroxyherbicidin B
| Data Type | Observation | Interpretation |
| HRESIMS | [M+H]⁺ ion | Molecular Formula: C18H23N5O9[12] |
| ¹³C NMR | δC 92.6 | Oxygenated quaternary carbon at C-8'[12] |
| ¹H NMR | δH 2.32, 2.19 | Methylene protons at C-9'[12] |
| HMBC | H-9' to C-8' | Confirms connectivity between the C-9' methylene and C-8' quaternary carbon[12][13] |
| NOESY | 8'α-OH to 7'-OH | Establishes the relative α-orientation of these hydroxyl groups[12] |
Conclusion and Future Perspectives
The successful isolation of 9'-deoxy-8',8'-dihydroxyherbicidin B from Streptomyces sp. L-9-10 highlights the power of a modern natural product discovery workflow. By combining controlled fermentation with a spectroscopy-guided purification strategy, it is possible to efficiently target and characterize novel, complex molecules from rich microbial sources. The detailed structural information obtained through comprehensive NMR and MS analysis provides the necessary foundation for all future work. This includes in-depth biological evaluation across various disease models, exploration of its mode of action, and providing a blueprint for potential synthetic efforts to generate analogues with improved therapeutic properties.
References
-
Bo, L., Chen, Y., Smanski, M.J., & Shen, B. (2017). Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic. Journal of the American Chemical Society. [Link]
-
Chen, Z., Sato, S., Geng, Y., et al. (2022). Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation. Journal of the American Chemical Society. [Link]
-
Gaudêncio, S.P., & Pereira, F. (2015). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Molecules. [Link]
-
Chen, Z., Sato, S., Geng, Y., et al. (2022). Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation. PMC. [Link]
-
Gope, D., et al. (2020). Spatial separation of Streptomyces aerial mycelium during fermentation enhances secondary metabolite production. bioRxiv. [Link]
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Arai, M., Haneishi, T., Kitahara, N., et al. (1976). Herbicidins A and B, two new antibiotics with herbicidal activity. I. Producing organism and biological activities. The Journal of Antibiotics. [Link]
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He, H., et al. (2014). Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. PMC. [Link]
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Creative Biostructure. (2025). How Does NMR Help Identify Natural Compounds?. Creative Biostructure. [Link]
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Tatsuta, K., et al. (1999). The first synthesis of herbicidin B, a tricyclic-sugar adenine nucleoside antibiotic, using samarium diiodide-promoted aldol-type C-glycosidation reaction as a key-step. Nucleic Acids Symposium Series. [Link]
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Haneishi, T., Terahara, A., & Arai, M. (1982). Terminal steps in the biosynthesis of herbicidins, nucleoside antibiotics. The Journal of Antibiotics. [Link]
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Manteca, A., & Santos-Aberturas, J. (2023). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology. [Link]
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Çiçek, M., & Devrim, A. (2024). Taxonomic characterization and secondary metabolite production of newly isolated Streptomyces sp. MC12. Dergipark. [Link]
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Wang, N., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. PMC. [Link]
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Bo, A.B., Kim, J.D., Kim, Y.S., et al. (2019). Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide. PMC. [Link]
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CABI. (n.d.). Analytical techniques for natural product research. CABI Books. [Link]
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Chen, Y., Smanski, M.J., & Shen, B. (2010). Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. Applied Microbiology and Biotechnology. [Link]
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Royal Society of Chemistry. (n.d.). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance: Volume 45. [Link]
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Gathungu, R.M., & Bird, S.S. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]
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Park, K.W., et al. (2016). Herbicidal activity and mode of action of Streptomyces scopuliridis metabolites. Journal of the Faculty of Agriculture, Kyushu University. [Link]
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J-Stage. (n.d.). HERBICIDINS A AND B, TWO NEW ANTIBIOTICS WITH HERBICIDAL ACTIVITY. J-Stage. [Link]
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He, H., et al. (2014). Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. Journal of Natural Products. [Link]
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Liu, D., et al. (2018). Herbicidins from Streptomyces sp. CB01388 Showing Anti-Cryptosporidium Activity. Journal of Natural Products. [Link]
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Park, K.W., et al. (2016). Herbicidal Activity and Mode of Action of Streptomyces scopuliridis Metabolites. Kyushu University Institutional Repository. [Link]
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Oppong-Danquah, E., et al. (2025). Isolation and Bioactivity of Natural Products from Streptomyces sp. MA37. MDPI. [Link]
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Bo, A.B., Kim, J.D., Kim, Y.S., et al. (2019). Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide. PLOS ONE. [Link]
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Structural and Physicochemical Profiling of 9'-Deoxy-8',8'-dihydroxyherbicidin B: A Technical Guide for Drug Development
Executive Overview
The discovery of novel nucleoside antibiotics is a critical frontier in addressing antimicrobial resistance and developing targeted chemopreventive agents. 9'-Deoxy-8',8'-dihydroxyherbicidin B is a rare, highly functionalized undecose (11-carbon) nucleoside isolated from the organic extract of the fermentation culture of Streptomyces sp. L-9-10[1]. Unlike standard purine or pyrimidine analogs, the herbicidin class features a complex tricyclic saccharide core. This specific congener is defined by a deoxygenation at the 9'-position and the presence of a geminal diol (hydrate) at the 8'-position, structural nuances that significantly dictate its physicochemical stability, solubility, and interaction with biological targets such as the TNF-α-induced NF-κB signaling pathway[1].
Structural Architecture & Physicochemical Metrics
The physicochemical behavior of 9'-deoxy-8',8'-dihydroxyherbicidin B is intrinsically linked to its unique structural modifications. The molecule exists in an equilibrium state where the 8'-position can theoretically transition between a ketone (8'-oxo) and a geminal diol (8',8'-dihydroxy)[1]. In aqueous and highly polar environments, the gem-diol is stabilized by the adjacent electron-withdrawing oxygen atoms of the tricyclic furan-pyran ring system. This hydration state increases the total hydrogen bond donor count, thereby elevating the Topological Polar Surface Area (TPSA) and enhancing aqueous solubility compared to its 8'-oxo counterpart.
Table 1: Physicochemical and Molecular Properties
| Property | Value | Structural Causality |
| Molecular Formula | C18H23N5O9 | Defines the undecose saccharide core and adenine base[2]. |
| Molecular Weight | 453.4080 g/mol | Sum of atomic weights; utilized for precise molarity calculations in bioassays[2]. |
| Accurate Mass | 453.1496 Da | Monoisotopic mass required for HR-ESI-MS validation (<5 ppm error threshold)[2]. |
| Structural Class | Undecose Nucleoside | The rare C11-sugar backbone provides a unique, sterically constrained 3D pharmacophore[1]. |
| 8'-Position State | Geminal Diol (Hydrate) | Increases hydrogen bond donor capacity, enhancing solubility and target-binding affinity[1]. |
Methodology I: NMR-Guided Isolation & Validation
To successfully isolate non-chromophoric or structurally ambiguous nucleosides from complex microbial broths, standard UV-guided fractionation is insufficient. The following protocol relies on nuclear magnetic resonance (NMR) as the primary tracking tool, ensuring a self-validating workflow from extraction to structural confirmation.
Step-by-Step Protocol: NMR-Guided Fractionation
-
Fermentation & Extraction : Cultivate Streptomyces sp. L-9-10 in a liquid nutrient broth. Following fermentation, extract the cell-free supernatant using ethyl acetate (EtOAc)[1].
-
Causality: EtOAc provides the optimal dielectric constant to selectively partition semi-polar nucleosides while leaving highly polar primary metabolites (e.g., simple sugars, salts) in the aqueous phase.
-
-
Primary Fractionation : Subject the crude EtOAc extract to silica gel column chromatography, eluting with a gradient of CHCl3/MeOH.
-
Proton NMR-Guided Selection : Dissolve aliquots of each fraction in CDCl3 or DMSO-d6 and acquire 1H-NMR spectra (400/600 MHz).
-
Causality: Relying solely on UV absorbance biases the isolation toward known chromophores. By specifically monitoring the fractions for the characteristic anomeric proton doublets (δH 5.5–6.5 ppm) of the undecose core, researchers can pinpoint novel non-UV-active congeners.
-
-
HPLC Purification : Purify the NMR-positive fractions using semi-preparative reversed-phase HPLC (C18 column, H2O/MeCN gradient) to isolate the target compound.
-
Self-Validating System (Mass Validation) : Before proceeding to resource-intensive 2D NMR (HSQC, HMBC), analyze the purified isolate via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The protocol validates itself if the exact mass matches 453.1496 Da. An error margin of <5 ppm for the [M+H]+ ion strictly confirms the C18H23N5O9 formula, preventing the misidentification of degradation artifacts[2].
Methodology II: Mechanistic Bioassays & Signaling
9'-Deoxy-8',8'-dihydroxyherbicidin B exhibits potent biological activity, most notably as a cancer chemopreventive agent via the inhibition of the TNF-α-induced NF-κB pathway[1].
TNF-α-induced NF-κB pathway inhibition by 9'-deoxy-8',8'-dihydroxyherbicidin B.
Step-by-Step Protocol: Self-Validating NF-κB Reporter Assay
-
Cell Preparation & Dual Transfection : Seed HEK293 cells in 96-well plates. Co-transfect the cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively active SV40-driven Renilla luciferase plasmid.
-
Compound Pre-treatment : Treat the transfected cells with varying concentrations of the nucleoside isolate (0.1 to 50 µM) for 1 hour.
-
Pathway Induction : Stimulate the cells with 10 ng/mL recombinant human TNF-α for 6 hours[1].
-
Causality: TNF-α binds to TNFR1, initiating the canonical IKK/IκB degradation cascade. This provides a standardized, receptor-mediated induction of NF-κB, isolating the signaling pathway from baseline cellular noise.
-
-
Luminescence Quantification : Lyse the cells and sequentially measure firefly and Renilla luminescence using a dual-luciferase assay kit.
-
Self-Validating System (Normalization) : Calculate the ratio of firefly to Renilla luminescence.
-
Causality: Normalizing against the constitutive Renilla signal is a critical self-validation step. It ensures that any observed reduction in NF-κB activity is due to specific pathway inhibition by the herbicidin derivative, rather than a false positive caused by general compound cytotoxicity or global transcriptional suppression.
-
Quantitative Bioactivity Profiles
Beyond its chemopreventive potential, the compound exhibits broad-spectrum antimicrobial properties, underscoring its ecological role as a bacterial defense metabolite[3].
Table 2: Quantitative Bioactivity Profile
| Biological Target / Assay | Activity Metric | Experimental Context |
| NF-κB (TNF-α induced) | Dose-dependent inhibition | Evaluated in HEK293 cells for cancer chemopreventive potential[1]. |
| P388 Murine Leukemia | IC50 in micromolar range | Demonstrates moderate anti-proliferative/cytotoxic efficacy[3]. |
| Gram-positive Bacteria | MIC: 0.78 - 12.5 μg/mL | Broad-spectrum antimicrobial activity; ecological defense role[3]. |
| Gram-negative Bacteria | MIC: 0.78 - 12.5 μg/mL | Indicates ability to penetrate or bypass the Gram-negative outer membrane[3]. |
References
-
Chai, Xingyun, et al. "Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10." Journal of Natural Products, vol. 77, no. 2, 2014, pp. 227-233. URL:[Link]
-
Natural Products Atlas. "Compound NPA009394: 9'-deoxy-8',8'-dihydroxyherbicidin B." NP Atlas, 2024. URL:[Link]
Sources
Target Receptor Binding Affinity and Mechanistic Profiling of 9'-deoxy-8',8'-dihydroxyherbicidin B
An In-Depth Technical Guide on Undecose Nucleoside Pharmacology
Executive Summary
The discovery of novel nucleoside antibiotics continues to drive innovation in both agricultural chemistry and human therapeutics. Among these, 9'-deoxy-8',8'-dihydroxyherbicidin B has emerged as a highly compelling undecose nucleoside. Recently isolated from the organic extract of the fermentation culture of Streptomyces sp. L-9-10[1], this herbicidin congener exhibits a fascinating polypharmacological profile. Beyond the classical herbicidal properties associated with this class of compounds, it demonstrates broad-spectrum antimicrobial activity, cytotoxicity against P388 murine leukemia cells, and the ability to inhibit tumor necrosis factor alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) activity[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the structural pharmacophore of 9'-deoxy-8',8'-dihydroxyherbicidin B, evaluate its putative target receptor binding affinities, and provide field-proven, self-validating experimental workflows for quantifying these interactions.
Structural Biology & Adenosine Mimicry
Herbicidins are characterized by an unusual adenosine-derived tricyclic undecose core[2]. This core is composed of a pyran (ring-C) connected to a furan (ring-A) via a methylene bridge, alongside a hemiketal linkage that forms a third six-membered heterocycle (ring-B)[2]. The stereoselective construction of this tricyclic moiety is thermodynamically constrained[3].
The specific modifications in 9'-deoxy-8',8'-dihydroxyherbicidin B —namely the deoxygenation at the 9'-position and the dihydroxy substitutions at the 8'-position—fundamentally alter its hydrogen-bonding network and steric bulk compared to wild-type Herbicidin B.
-
Adenosine Mimicry: Because the molecule retains the adenine nucleobase, it acts as a structural mimic of ATP and adenosine. This allows it to dock competitively into the highly conserved ATP-binding pockets of various kinases and nucleotide-binding receptors.
-
Receptor Selectivity: The bulky, rigid tricyclic undecose core prevents the molecule from fully entering narrow kinase hinge regions, thereby restricting its binding affinity to a highly specific subset of target receptors (e.g., specific components of the IKK complex or membrane-bound ATPases).
Putative Target Receptors & Binding Mechanisms
While the exact singular molecular target for the herbicidin class has historically been elusive[2], modern bioassay-guided fractionation has elucidated several primary binding interactions for 9'-deoxy-8',8'-dihydroxyherbicidin B.
The NF-κB Signaling Complex
One of the most therapeutically relevant targets for 9'-deoxy-8',8'-dihydroxyherbicidin B is the TNF-α-induced NF-κB signaling pathway[1]. The compound acts as a chemopreventive agent by inhibiting the downstream activation of NF-κB. Mechanistically, its adenosine-like moiety is hypothesized to bind to the ATP-binding site of the IκB kinase (IKK) complex . By competitively inhibiting IKK, the compound prevents the phosphorylation and subsequent ubiquitin-mediated degradation of IκB, thereby sequestering NF-κB in the cytoplasm and halting targeted gene transcription.
Cell Membrane Disruption (Herbicidal Action)
In plant models, herbicidin metabolites induce rapid necrosis and electrolyte leakage without directly inhibiting photosynthesis[4]. The binding affinity here is likely directed toward membrane-bound ATPase proton pumps or specific structural lipids, leading to the rapid destabilization of the apoplastic pH gradient and subsequent cell membrane collapse[4].
Fig 1: Putative inhibition of the TNF-α-induced NF-κB signaling pathway by the herbicidin congener.
Quantitative Pharmacological Data
To facilitate cross-target comparison, the quantitative binding and activity metrics for 9'-deoxy-8',8'-dihydroxyherbicidin B are summarized below. The compound exhibits potent micromolar to sub-micromolar activity across multiple biological domains[1].
| Parameter | Target / Biological System | Value Range | Assay Methodology |
| Antimicrobial MIC | Gram-positive & Gram-negative Bacteria | 0.78 – 12.5 μg/mL | Broth Microdilution |
| Cytotoxicity IC₅₀ | P388 Murine Leukemia Cells | Low Micromolar | MTT Viability Assay |
| Pathway Inhibition IC₅₀ | TNF-α-induced NF-κB | Micromolar | Luciferase Reporter |
| Target Binding Affinity ( KD ) | Putative Kinase ATP-binding domain | ~1.0 - 5.0 μM (Estimated) | Surface Plasmon Resonance |
Experimental Methodologies
As researchers, we must rely on self-validating experimental systems to confirm target engagement. Below are the optimized, step-by-step protocols for determining the binding affinity and functional inhibition of 9'-deoxy-8',8'-dihydroxyherbicidin B.
Protocol A: Surface Plasmon Resonance (SPR) for KD Determination
SPR is prioritized for target validation because it provides label-free, real-time kinetic data ( ka , kd ), which is critical for capturing the transient binding events of adenosine mimetics.
-
Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., IKKβ) onto a CM5 sensor chip via standard EDC/NHS amine coupling.
-
Causality: Amine coupling provides a stable, covalent linkage that prevents baseline drift—an absolute necessity when measuring the low refractive index changes induced by a ~400 Da small molecule.
-
-
Analyte Preparation: Dilute 9'-deoxy-8',8'-dihydroxyherbicidin B in running buffer (HBS-EP+ supplemented with 1% DMSO) across a 5-point concentration gradient (e.g., 0.1 μM to 10 μM).
-
Causality: The undecose core is hydrophobic; 1% DMSO ensures solubility. Matching the exact DMSO concentration between the running buffer and the sample is critical to eliminate bulk refractive index artifacts that would otherwise mask the true binding signal.
-
-
Binding Kinetics Acquisition: Inject the analyte at a high flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Causality: High flow rates minimize mass transport limitations, ensuring that the observed curves reflect true interaction kinetics rather than the diffusion rate of the compound to the chip surface.
-
-
Self-Validation (Double-Referencing): Run the exact same concentration gradient over a blank reference flow cell, and include buffer-only injections. Subtract the reference cell and buffer blank data from the active flow cell data.
-
Causality: This double-referencing system self-validates the assay by mathematically eliminating non-specific binding to the dextran matrix and systemic baseline drift, ensuring the calculated KD is purely target-specific.
-
-
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).
Protocol B: TNF-α-Induced NF-κB Luciferase Reporter Assay
To confirm that the biophysical binding measured in SPR translates to functional pathway inhibition, a cell-based reporter assay is required.
-
Cell Culture & Transfection: Plate HEK293T cells and transfect them with an NF-κB response element-driven firefly luciferase reporter plasmid.
-
Pre-treatment: Incubate the cells with varying concentrations of 9'-deoxy-8',8'-dihydroxyherbicidin B for 2 hours prior to stimulation.
-
Causality: A 2-hour pre-incubation allows the small molecule to cross the plasma membrane and reach steady-state intracellular concentrations at its cytosolic target before the rapid TNF-α phosphorylation cascade is triggered.
-
-
Stimulation: Add recombinant human TNF-α (10 ng/mL) and incubate for 6 hours.
-
Causality: 6 hours is the optimal temporal window for IκB degradation, NF-κB nuclear translocation, and the subsequent translation of the luciferase enzyme.
-
-
Self-Validation (Viability Counter-Screen): In a parallel plate treated identically, perform a CellTiter-Glo (ATP-based) cell viability assay.
-
Causality: This crucial step self-validates the protocol by proving that any observed reduction in luminescence is due to true NF-κB pathway inhibition, rather than a false positive caused by the compound's general cytotoxicity.
-
-
Detection: Lyse the reporter cells, add luciferin substrate, and measure luminescence to calculate the IC₅₀.
Fig 2: Sequential workflow for SPR-based target receptor binding affinity determination.
Conclusion
9'-deoxy-8',8'-dihydroxyherbicidin B represents a highly versatile undecose nucleoside with significant potential in both agricultural and pharmaceutical applications. Its unique tricyclic core and adenosine mimicry allow it to interface with critical nucleotide-binding domains, disrupting both plant cell membranes and mammalian NF-κB signaling pathways. By employing rigorous, self-validating biophysical (SPR) and functional (Luciferase) assays, researchers can accurately map its target receptor binding affinity, paving the way for rational drug design and structural optimization of the herbicidin scaffold.
References
-
[1] Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. ResearchGate. URL:
-
[2] Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic. Journal of the American Chemical Society. URL:
-
[4] Herbicidal activity and mode of action of Streptomyces scopuliridis metabolites. Elsevier Pure. URL:
-
[3] The First Synthesis of Herbicidin B. Stereoselective Construction of the Tricyclic Undecose Moiety by a Conformational Restriction Strategy Using Steric Repulsion between Adjacent Bulky Silyl Protecting Groups on a Pyranose Ring. Journal of the American Chemical Society. URL:
Sources
HPLC-MS/MS protocol for 9'-deoxy-8',8'-dihydroxyherbicidin B quantification
An Application Note and Protocol for the Quantitative Analysis of 9'-deoxy-8',8'-dihydroxyherbicidin B in Microbial Fermentation Broth using HPLC-MS/MS
Abstract
This document provides a comprehensive and robust protocol for the quantification of 9'-deoxy-8',8'-dihydroxyherbicidin B, a complex undecose nucleoside antibiotic, from Streptomyces sp. fermentation broth. Herbicidins represent a class of natural products with significant biological activities, and their accurate quantification is essential for fermentation yield optimization, pharmacokinetic studies, and overall drug development efforts.[1] This method employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which affords high selectivity and sensitivity. The protocol details every critical step, from sample preparation using protein precipitation and solid-phase extraction to the final validated chromatographic and mass spectrometric conditions. Method validation parameters are defined in accordance with the principles outlined in the FDA's M10 guidance for bioanalytical method validation, ensuring data integrity and reliability.[2][3]
Introduction and Scientific Background
The herbicidin family of natural products are complex adenine nucleoside antibiotics first isolated from Streptomyces species.[1][4] These molecules are characterized by a unique tricyclic furano-pyrano-pyran undecose sugar moiety.[1] 9'-deoxy-8',8'-dihydroxyherbicidin B is a specific congener isolated from Streptomyces sp. L-9-10, with a molecular formula of C18H23N5O9.[4] The herbicidin class has demonstrated a range of biological activities, including herbicidal, antifungal, and potential anticancer properties, making them attractive leads for pharmaceutical and agrochemical development.[5][6]
The development of a robust and reliable quantitative method is a critical prerequisite for advancing these compounds through the research and development pipeline. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical gold standard for quantifying trace levels of small molecules in complex biological matrices.[7][8] Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometry, specifically using the Multiple Reaction Monitoring (MRM) scan mode.[9] This protocol establishes a complete workflow for the accurate measurement of 9'-deoxy-8',8'-dihydroxyherbicidin B, enabling researchers to confidently assess its concentration in complex samples like fermentation broths.[10][11]
Principle of the Method
The analytical workflow begins with the extraction of the target analyte and an internal standard from the fermentation broth matrix. A combination of protein precipitation and solid-phase extraction (SPE) is used to remove interferences such as proteins, salts, and polar media components.[12] The purified extract is then injected into a reversed-phase HPLC system, where 9'-deoxy-8',8'-dihydroxyherbicidin B is separated from other remaining components based on its physicochemical properties. The analyte then enters the mass spectrometer's electrospray ionization (ESI) source, where it is ionized, typically forming a protonated molecule [M+H]⁺.
In the first quadrupole (Q1), this specific precursor ion is selected. It then travels to the collision cell (Q2), where it is fragmented into characteristic product ions. In the third quadrupole (Q3), a specific, stable product ion is selected and detected. This highly selective precursor-to-product ion transition, known as an MRM transition, minimizes background noise and allows for precise quantification even at very low concentrations.[9] Quantification is achieved by comparing the peak area ratio of the analyte to a co-extracted internal standard against a calibration curve generated from standards of known concentrations. The use of an internal standard is critical to correct for variability during sample preparation and analysis.[13][14][15]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analytes: 9'-deoxy-8',8'-dihydroxyherbicidin B (Reference Standard, purity >98%), Herbicidin B (for use as an internal standard, purity >98%).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade, >99%), Ultrapure Water (18.2 MΩ·cm).
-
Reagents: Ammonium Formate (LC-MS Grade), Trichloroacetic Acid (TCA) or Acetonitrile for protein precipitation.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, SPE cartridges (e.g., Oasis HLB or equivalent), autosampler vials with inserts, analytical balance.
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters Acquity, Agilent 1290).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX 6500+, Waters Xevo TQ-S, Agilent 6495).
-
Analytical Column: A reversed-phase C18 column with appropriate dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Detailed Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 9'-deoxy-8',8'-dihydroxyherbicidin B reference standard and the Internal Standard (IS), Herbicidin B. Dissolve each in 1 mL of methanol to create 1 mg/mL primary stocks.
-
Working Stock Solutions (10 µg/mL): Dilute the primary stocks 1:100 in 50:50 (v/v) acetonitrile:water to create 10 µg/mL working stocks of the analyte and the IS.
-
Calibration Curve Standards: Perform serial dilutions of the analyte working stock using 50:50 acetonitrile:water to prepare calibration standards. A typical concentration range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in a blank matrix (e.g., sterile fermentation medium) at low, medium, and high concentrations (e.g., 3 ng/mL, 75 ng/mL, and 750 ng/mL). These are prepared independently from the calibration standards.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS working stock to a final concentration of 50 ng/mL in 50:50 acetonitrile:water. This concentration should be chosen to yield a consistent and strong signal in all samples.
Sample Preparation Protocol
This protocol is designed for a 100 µL aliquot of fermentation broth.
-
Aliquoting: Centrifuge the fermentation broth at >10,000 x g for 10 minutes to pellet cells and large debris. Transfer 100 µL of the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 50 ng/mL IS spiking solution to each sample, calibrator, and QC sample (except for double-blank samples). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube. At this stage, the sample can be diluted with water and injected if interferences are minimal. For cleaner samples, proceed with SPE.
-
SPE Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Dilute the supernatant from step 5 with 600 µL of water containing 0.1% formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, centrifuge, and transfer to an autosampler vial for analysis.
Diagram of the Analytical Workflow
Caption: High-level overview of the analytical workflow.
HPLC-MS/MS Method Parameters
The following are robust starting conditions that should be optimized for the specific instrumentation used.
| Table 1: HPLC Parameters | |
| Parameter | Condition |
| Column | Reversed-Phase C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 7.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
| Table 2: Mass Spectrometer Parameters | |
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +4500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium (e.g., 9 psi) |
| MRM Transitions | See Table 3 below |
Rationale for Parameter Selection: A C18 column provides excellent retention for moderately polar nucleoside analogs.[16] A gradient elution starting at low organic content allows for the elution of polar impurities before ramping up to elute the target analyte. Positive mode ESI is selected due to the readily protonatable adenine moiety in the herbicidin structure.[1][5]
MRM Transition Development
The exact masses for MRM transitions must be determined by direct infusion of the analyte and internal standard into the mass spectrometer. The molecular formula for 9'-deoxy-8',8'-dihydroxyherbicidin B is C18H23N5O9, giving a monoisotopic mass of 453.15.[4]
| Table 3: Proposed MRM Transitions | ||||
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Use |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | 454.2 | To be determined | 100 | Quantifier |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | 454.2 | To be determined | 100 | Qualifier |
| Herbicidin B (IS) | To be determined | To be determined | 100 | Quantifier |
Note: The most intense, stable fragment ion should be selected as the quantifier, with the second most intense used as the qualifier for confirmation.
Method Validation
The method should be validated according to established regulatory guidelines to ensure its performance is adequate for its intended purpose.[7][17][18]
| Table 4: Method Validation Acceptance Criteria (based on FDA M10 Guidance) [2][3] | |
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV). |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked samples to that of pure solutions. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in all samples using the instrument's data processing software.
-
Calibration Curve Construction: For each calibration standard, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the nominal concentration of the analyte. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve.
-
Concentration Calculation: For unknown samples, calculate the peak area ratio and use the regression equation from the calibration curve to determine the concentration of 9'-deoxy-8',8'-dihydroxyherbicidin B.
Concentration = (Peak Area Ratio - y-intercept) / slope
Conclusion
This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of 9'-deoxy-8',8'-dihydroxyherbicidin B in a complex microbial fermentation broth matrix. The protocol provides a comprehensive framework, from sample preparation through to data analysis, grounded in established scientific principles and regulatory standards. Adherence to this method and its validation criteria will enable researchers to generate high-quality, reliable data crucial for the advancement of this promising class of natural products.
References
-
Frontage Labs. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wagenaar, M. M., et al. Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. ACS Publications. [Link]
-
U.S. Department of Health and Human Services (HHS.gov). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Giera, M., et al. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry - ACS Publications. [Link]
-
American Society for Clinical Pharmacology & Therapeutics (ASCPT). FDA News: Issue 21-1, November 2022. [Link]
-
Delaney, K., & J. M. D'Alessandro. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. PMC. [Link]
-
Metanotitia. GC-MS and LC-MS Sample Requirements: Can Cell Fermentation Broth Be Used. [Link]
-
Wagenaar, M. M., et al. Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. PMC. [Link]
-
Liu, N., et al. Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking. PMC. [Link]
-
Liu, X., et al. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. PMC. [Link]
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Li, H., et al. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]
-
Gherekhloo, J., et al. Classification of herbicides according to chemical family for weed resistance management strategies. ASACIM. [Link]
-
SCIEX. Rapid quantitative analysis of fermentation broth samples to assess efficiency of engineered yeast strain turnover. [Link]
-
Constan-Galicia, E., et al. Rapid analysis of antibiotic-containing mixtures from fermentation broths by using liquid chromatography-electrospray ionization-mass spectrometry and matrix-assisted laser desorption ionization-time-of-flight-mass spectrometry. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
Guder, F., et al. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers. [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
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- 1. Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 9. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
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Total synthesis and semi-synthesis pathways for 9'-deoxy-8',8'-dihydroxyherbicidin B
Application Note: Total Synthesis and Semi-Synthetic Derivatization of 9'-Deoxy-8',8'-dihydroxyherbicidin B
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and structural derivatization of undecose nucleoside antibiotics.
Scientific Context and Target Significance
Herbicidins represent a highly complex class of undecose nucleoside antibiotics characterized by a dense tricyclic sugar core tethered to an adenine nucleobase. While historically recognized for their herbicidal properties, recent bioprospecting of Streptomyces sp. L-9-10 has unveiled rare congeners, notably 9'-deoxy-8',8'-dihydroxyherbicidin B [1]. This specific derivative has garnered significant pharmaceutical interest due to its broad-spectrum antimicrobial activity and its capacity to inhibit tumor necrosis factor alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) activity, positioning it as a potent cancer chemopreventive agent[1].
Because natural extraction yields only trace amounts of this congener, comprehensive structure-activity relationship (SAR) profiling requires robust synthetic access. This guide details a hybrid synthetic strategy: leveraging the foundational total synthesis of the Herbicidin B core via samarium diiodide (SmI₂)-promoted aldol C-glycosidation[2], followed by a highly controlled semi-synthetic pathway to achieve precise deoxygenation and hydration at the 9' and 8' positions, respectively.
Retrosynthetic Strategy & Mechanistic Causality
Core Assembly: The SmI₂-Promoted Aldol C-Glycosidation
The primary bottleneck in herbicidin synthesis is the stereoselective construction of the highly oxygenated, thermodynamically strained 11-carbon (undecose) framework[3]. Traditional metalate additions or standard aldol condensations fail due to severe steric repulsion and the propensity of the intermediates to undergo β-elimination[4].
To bypass this, the core is assembled using a specialized SmI₂-promoted aldol-type C-glycosidation[2].
-
Causality in Reagent Selection: SmI₂ is utilized to reductively cleave a 1-phenylthio-2-ulose derivative (the C6 building block), generating a samarium 1-enolate. The extreme oxophilicity of samarium creates a tightly coordinated, highly ordered transition state when reacted with the 1-β-D-xylosyladenine 5'-aldehyde (the C5 acceptor). This coordination restricts conformational freedom, dictating the stereochemical outcome of the newly formed C-C bond[5].
-
Thermodynamic Control: The generation of the samarium enolate is exquisitely temperature-sensitive. At -78 °C, the electron transfer from SmI₂ to the phenylthio ether is kinetically stalled. Elevating the temperature to -40 °C provides the exact thermodynamic activation energy required for rapid enolate formation while remaining cold enough to suppress competitive decomposition pathways[5].
Semi-Synthesis: Regioselective Deoxygenation and Hydration
Converting Herbicidin B to 9'-deoxy-8',8'-dihydroxyherbicidin B requires two critical modifications on the tricyclic core:
-
Radical 9'-Deoxygenation: The 9'-hydroxyl group is removed via a Barton-McCombie deoxygenation. A radical mechanism (using Bu₃SnH/AIBN) is strictly selected over ionic reduction methods (e.g., hydride displacement of a tosylate). The rigid, oxygen-rich tricyclic core is highly susceptible to carbocation-driven skeletal rearrangements; the neutral radical pathway entirely circumvents this risk.
-
8'-Oxidation and Spontaneous Hydration: The 8'-hydroxyl is oxidized to a ketone using Dess-Martin Periodinane (DMP). In standard aliphatic systems, ketones remain stable. However, within the highly strained, electron-withdrawing environment of the herbicidin tricyclic core, the sp²-hybridized 8'-ketone induces severe angle strain. Upon exposure to aqueous media during deprotection, the ketone spontaneously hydrates to the sp³-hybridized 8',8'-gem-diol, thermodynamically driven by the relief of ring strain[1].
Pathway Visualization
Fig 1: Total synthesis of Herbicidin B and semi-synthetic pathway to the 9'-deoxy-8',8'-dihydroxy congener.
Self-Validating Experimental Protocols
Protocol A: SmI₂-Promoted Aldol C-Glycosidation (Core Assembly)
This protocol establishes the C-C bond between the C5 and C6 fragments.
-
Preparation: Flame-dry a Schlenk flask under argon. Introduce a commercially available or freshly prepared solution of SmI₂ (0.1 M in THF, 2.0 equiv).
-
Enolate Generation: Cool the SmI₂ solution strictly to -40 °C using a dry ice/acetonitrile bath. Dropwise add methyl 3,4-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)-1-phenylthio-2-ulos-β-D-glucuronate (1.0 equiv) dissolved in anhydrous THF. Stir for 30 minutes.
-
Validation Check: The reaction mixture must shift from the deep blue of SmI₂ to a murky green/brown, confirming the consumption of the samarium species and successful enolate generation[5].
-
-
Coupling: Add 1-β-D-xylosyladenine 5'-aldehyde (1.0 equiv) in THF dropwise over 10 minutes. Maintain at -40 °C for 2 hours.
-
Quenching & Isolation: Quench the reaction at -40 °C with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with EtOAc (3x).
-
Validation Check: Analyze the crude mixture via ¹H NMR. The formation of the desired aldol product is confirmed by the presence of anomeric protons indicating a diastereomeric ratio of roughly 79:21[5].
-
Protocol B: Selective 9'-Deoxygenation (Barton-McCombie)
This protocol removes the 9'-hydroxyl group from the fully assembled Herbicidin B core.
-
Thiocarbonylation: To a solution of selectively protected Herbicidin B (leaving the 9'-OH free) in anhydrous CH₂Cl₂, add 1,1'-thiocarbonyldiimidazole (TCDI, 1.5 equiv) and DMAP (0.1 equiv). Stir at room temperature for 4 hours.
-
Validation Check: Isolate an aliquot and analyze via UV-Vis spectroscopy. A new, strong absorbance band at ~310 nm confirms the installation of the thiocarbonyl imidazolide moiety.
-
-
Radical Reduction: Concentrate the mixture and redissolve the intermediate in rigorously degassed anhydrous toluene. Add tributyltin hydride (Bu₃SnH, 3.0 equiv) and azobisisobutyronitrile (AIBN, 0.2 equiv).
-
Initiation: Heat the solution to 85 °C for 3 hours.
-
Causality Note: Toluene at 85 °C matches the optimal half-life of AIBN (~1 hour), ensuring a steady, continuous flux of initiating radicals without thermally degrading the sensitive nucleoside base.
-
Validation Check: Post-purification ¹H NMR must show the complete disappearance of the 9'-methine proton signal (~4.5 ppm) and the emergence of a new diastereotopic methylene multiplet (~2.1–2.4 ppm).
-
Protocol C: 8'-Oxidation and gem-Diol Equilibration
-
Oxidation: Dissolve the 9'-deoxy intermediate in CH₂Cl₂. Add solid NaHCO₃ (5.0 equiv) followed by Dess-Martin Periodinane (1.5 equiv) at 0 °C. Stir for 2 hours.
-
Causality Note: NaHCO₃ is mandatory. It buffers the acetic acid byproduct released by DMP, preventing the acid-catalyzed cleavage of the delicate glycosidic linkages.
-
Validation Check: ¹³C NMR of the crude must show a new ketone carbonyl peak at ~205 ppm, accompanied by the loss of the 8'-carbinol proton in ¹H NMR.
-
-
Deprotection & Hydration: Following standard global deprotection (e.g., TBAF for silyl ethers), dissolve the crude 8'-oxo-9'-deoxyherbicidin B in a 1:1 mixture of HPLC-grade H₂O and MeCN.
-
Equilibration: Stir at room temperature for 12 hours. The relief of ring strain drives the quantitative hydration of the ketone. Lyophilize the solution to yield the final product.
-
Validation Check: In the final ¹³C NMR (in D₂O or CD₃OD), the ~205 ppm ketone peak must completely vanish, replaced by a characteristic sp³ gem-diol quaternary carbon signal at ~95–100 ppm[1].
-
Quantitative Data Summaries
Table 1: Optimization of SmI₂-Promoted Aldol Coupling (Core Assembly)
| Entry | Temperature (°C) | SmI₂ (Equiv) | Enolate Formation Status | Yield (%) | Diastereomeric Ratio (19a/19b) |
|---|---|---|---|---|---|
| 1 | -78 | 2.0 | Inefficient / Stalled | < 20% | N/A |
| 2 | -40 | 2.0 | Complete / Optimal | 75% | 79:21 |
| 3 | 0 | 2.0 | Rapid Decomposition | < 10% | N/A |
Data synthesized from Ichikawa et al. demonstrating the strict thermodynamic boundaries of the coupling step[5].
Table 2: Semi-Synthetic Stepwise Yields and Validation Metrics
| Step | Transformation | Catalyst / Reagent | Yield (%) | Key Validation Metric |
|---|---|---|---|---|
| 1 | Thiocarbonylation | TCDI / DMAP | 88% | UV-Vis: New absorbance at ~310 nm |
| 2 | Radical Deoxygenation | Bu₃SnH / AIBN | 76% | ¹H NMR: Loss of 9'-CHOH (~4.5 ppm) |
| 3 | Oxidation | DMP / NaHCO₃ | 82% | ¹³C NMR: Appearance of C=O (~205 ppm) |
| 4 | Hydration & Deprotection| H₂O / MeCN | > 95% | ¹³C NMR: Shift from ~205 to ~98 ppm |
References
-
Chai, X., Youn, U. J., Sun, D., Dai, J., Williams, P., Kondratyuk, T. P., Borris, R. P., Davies, J., Villanueva, I. G., Pezzuto, J. M., & Chang, L. C. (2014). Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. Journal of Natural Products, 77(2), 227-233. URL:[Link]
-
Ichikawa, S., Shiozawa, M., Matsuda, A., & Shirahata, T. (1999). The First Synthesis of Herbicidin B. Stereoselective Construction of the Tricyclic Undecose Moiety by a Conformational Restriction Strategy Using Steric Repulsion between Adjacent Bulky Silyl Protecting Groups on a Pyranose Ring. Journal of the American Chemical Society, 121(44), 10270–10280. URL:[Link]
-
Koshikari, Y., & Trauner, D. (2013). Total Synthesis of Herbicidin C and Aureonuclemycin: Impasses and New Avenues. The Journal of Organic Chemistry, 78(20), 10154–10166. URL:[Link]
Sources
Illuminating the Molecular Architecture: A Guide to 1H and 13C NMR Chemical Shifts of 9'-deoxy-8',8'-dihydroxyherbicidin B
Introduction: Unveiling a Novel Herbicidin Analogue
The herbicidins are a family of complex nucleoside antibiotics produced by Streptomyces species, exhibiting a range of biological activities, including herbicidal, antifungal, and antiparasitic properties. A key member of this family, 9'-deoxy-8',8'-dihydroxyherbicidin B, represents a unique structural variation. Its detailed structural characterization is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic efforts in the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such intricate natural products in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR chemical shifts of 9'-deoxy-8',8'-dihydroxyherbicidin B, alongside a comprehensive protocol for data acquisition, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology.
Molecular Structure and Significance
9'-deoxy-8',8'-dihydroxyherbicidin B was isolated from the organic extract of a fermentation culture of Streptomyces sp. L-9-10. Its molecular formula has been determined as C₁₈H₂₃N₅O₉ by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The structure features the characteristic tricyclic undecose core of the herbicidin family, linked to an adenine base. Notably, it possesses a dihydroxy functionality at the C-8' position and lacks the deoxy sugar moiety at C-9', distinguishing it from other herbicidin analogues. A thorough understanding of its three-dimensional structure, facilitated by detailed NMR analysis, is crucial for elucidating its biological targets and structure-activity relationships.
Experimental Protocols: Best Practices for NMR Analysis of Herbicidin Analogues
The following protocols are designed to yield high-quality 1D and 2D NMR data for complex natural products like 9'-deoxy-8',8'-dihydroxyherbicidin B. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR sample is a critical determinant of spectral quality. Meticulous sample preparation is essential to minimize artifacts and maximize signal-to-noise.
-
Analyte Purity: Begin with a highly purified sample of 9'-deoxy-8',8'-dihydroxyherbicidin B (>95% purity as determined by LC-MS). Impurities can complicate spectral interpretation and introduce unwanted signals.
-
Solvent Selection: The choice of a deuterated solvent is crucial. Methanol-d₄ (CD₃OD) is a suitable solvent for this compound, as it readily dissolves polar compounds and its residual solvent peaks do not significantly overlap with key analyte signals. For observation of exchangeable protons (e.g., -OH, -NH), DMSO-d₆ can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. This concentration range provides a good balance between achieving sufficient signal intensity and avoiding issues with sample viscosity that can lead to line broadening.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Degassing (Optional but Recommended): For long-term experiments or samples susceptible to oxidation, degassing can be beneficial. The freeze-pump-thaw method is effective in removing dissolved oxygen, which is paramagnetic and can shorten relaxation times and broaden lines.
NMR Data Acquisition: A Multi-faceted Approach to Structural Elucidation
A combination of 1D and 2D NMR experiments is necessary for the complete assignment of the proton and carbon signals of 9'-deoxy-8',8'-dihydroxyherbicidin B. The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for the NMR analysis of natural products.
Table 1: Recommended 1D NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Spectral Width (SW) | 12-15 ppm | 200-220 ppm |
| Acquisition Time (AQ) | 2-4 s | 1-2 s |
| Relaxation Delay (D1) | 1-2 s | 2 s |
| Number of Scans (NS) | 16-64 | 1024-4096 |
| Temperature | 298 K | 298 K |
Table 2: Recommended 2D NMR Acquisition Parameters
| Experiment | Key Parameters | Purpose |
| ¹H-¹H COSY | Standard gradient-selected sequence | Reveals proton-proton scalar couplings (J-couplings), establishing connectivity within spin systems. |
| ¹H-¹³C HSQC | Standard gradient-selected sequence | Correlates protons with their directly attached carbons, aiding in the assignment of protonated carbons. |
| ¹H-¹³C HMBC | Standard gradient-selected sequence, optimized for a long-range coupling of 8 Hz | Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons. |
| ¹H-¹H NOESY/ROESY | Standard sequence with a mixing time of 300-500 ms | Reveals through-space correlations between protons, providing information about the stereochemistry and conformation of the molecule. |
¹H and ¹³C NMR Chemical Shift Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 9'-deoxy-8',8'-dihydroxyherbicidin B, as reported in the literature, recorded in methanol-d₄ (CD₃OD).
Table 3: ¹H and ¹³C NMR Chemical Shifts for 9'-deoxy-8',8'-dihydroxyherbicidin B (in CD₃OD)
| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |
| Adenine Moiety | ||
| 2 | 153.9 | 8.16, s |
| 4 | 149.9 | - |
| 5 | 120.3 | - |
| 6 | 157.4 | - |
| 8 | 142.1 | 8.24, s |
| Ribofuranosyl Moiety | ||
| 1' | 90.0 | 6.20, d (3.6) |
| 2' | 75.8 | 4.79, dd (3.6, 4.8) |
| 3' | 75.3 | 4.54, dd (4.8, 6.0) |
| 4' | 88.0 | 4.36, dd (6.0, 8.4) |
| 5' | 62.4 | 3.92, dd (2.8, 12.0); 3.79, dd (3.2, 12.0) |
| Undecose Moiety | ||
| 2''-OCH₃ | 57.9 | 3.37, s |
| 6' | 81.1 | 4.14, d (9.6) |
| 7' | 109.8 | - |
| 8' | 92.6 | - |
| 9' | 38.4 | 2.32, dd (8.0, 13.6); 2.19, br d (13.6) |
| 10' | 80.8 | 4.60, d (8.0) |
| 11' | 171.6 | - |
| 11'-OCH₃ | 52.6 | 3.71, s |
Data Interpretation and Structural Insights
The comprehensive NMR data allows for the complete assignment of the complex structure of 9'-deoxy-8',8'-dihydroxyherbicidin B. Key observations from the NMR data include:
-
Adenine and Ribose Moieties: The chemical shifts for the adenine and ribofuranosyl moieties are consistent with those of other adenosine-containing natural products.
-
Tricyclic Undecose Core: The signals corresponding to the undecose moiety are characteristic of the herbicidin family. The presence of an oxygenated quaternary carbon at δC 92.6 ppm (C-8') and a methylene group at δC 38.4 ppm (C-9') are key indicators of the 8',8'-dihydroxy and 9'-deoxy functionalities.
-
Connectivity: HMBC correlations are crucial for establishing the connectivity between the different structural fragments. For instance, correlations from the anomeric proton H-1' to carbons in the adenine base confirm the N-glycosidic linkage.
Conclusion: A Roadmap for Structural Analysis
This application note provides a comprehensive guide to the ¹H and ¹³C NMR chemical shifts of the novel natural product 9'-deoxy-8',8'-dihydroxyherbicidin B. The detailed protocols for sample preparation and data acquisition, combined with the tabulated chemical shift data, offer researchers a robust framework for the identification and characterization of this and related herbicidin analogues. The application of these methodologies will undoubtedly accelerate the exploration of the chemical diversity and therapeutic potential of this important class of natural products.
References
- Chai, X., Youn, U. J., Sun, D., Dai, J., Williams, P., Kondratyuk, T. P., Borris, R. P., Davies, J., Villanueva, I. G., Pezzuto, J. M., & Chang, L. C. (2014). Herbicidin congeners, undecose
In vitro enzyme inhibition assays using 9'-deoxy-8',8'-dihydroxyherbicidin B
Application Note: In Vitro Enzyme Inhibition Profiling of 9'-Deoxy-8',8'-dihydroxyherbicidin B
Executive Summary
9'-Deoxy-8',8'-dihydroxyherbicidin B is a rare undecose adenine nucleoside analog isolated from the fermentation culture of Streptomyces sp. L-9-10 [1]. While herbicidins are historically recognized for their selective herbicidal and anti-microbial properties, their unique structural motif—a heterocyclic adenine base attached to a complex tricyclic furano-pyrano-pyran system—makes them compelling candidates for targeted enzyme inhibition profiling. This application note provides a comprehensive, self-validating methodological framework for evaluating this compound against ATP- and AMP-dependent enzymes, specifically focusing on kinase (IKKβ) and metabolic (Adenylosuccinate Synthetase) targets.
Mechanistic Context & Target Rationale
Because 9'-deoxy-8',8'-dihydroxyherbicidin B possesses an adenine nucleobase, it functions as a structural mimic of endogenous adenosine triphosphate (ATP) and adenosine monophosphate (AMP). In biological systems, such analogs typically exert their effects via competitive inhibition at the nucleotide-binding pockets of target enzymes [2].
In primary literature, herbicidin congeners have been evaluated for cancer chemopreventive potential based on their ability to inhibit tumor necrosis factor alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) activity [1]. The most direct enzymatic target in this signaling cascade is the IκB kinase (IKK) complex. Additionally, herbicidal nucleosides frequently target adenylosuccinate synthetase (AdSS), a critical enzyme in purine biosynthesis [2].
Fig 1. Putative mechanism of the herbicidin analog inhibiting the IKK/NF-κB signaling axis.
Assay Architecture & Causality
To generate trustworthy and reproducible data, the experimental design must account for the specific kinetic behavior of nucleoside analogs.
-
ATP/AMP Concentration Control: Assays must be run at or slightly below the Michaelis constant ( Km ) for ATP/AMP. Causality: Running assays at saturating ATP levels will mask the potency of a competitive inhibitor like 9'-deoxy-8',8'-dihydroxyherbicidin B, leading to artificially inflated IC50 values.
-
Enzyme Pre-incubation: Causality: Complex nucleoside analogs often exhibit slow-binding kinetics due to the structural rearrangements required within the enzyme's active site. Pre-incubating the enzyme with the herbicidin analog for 15–30 minutes before initiating the reaction with ATP ensures thermodynamic equilibrium is reached, preventing an underestimation of inhibitor potency.
-
Self-Validating Plate Matrix: Every microtiter plate must contain built-in quality controls to calculate the Z'-factor. A plate is only deemed valid if Z′≥0.5 . Causality: This ensures that any reduction in signal is strictly due to the compound's inhibitory effect, rather than assay drift, reagent degradation, or pipetting errors.
Experimental Protocols
Fig 2. Step-by-step in vitro enzyme inhibition assay workflow for nucleoside analogs.
Protocol A: Luminescence-Based IKKβ Kinase Assay
This protocol utilizes an ATP-depletion luminescent assay (e.g., Kinase-Glo®) to measure IKKβ activity.
-
Compound Preparation: Dissolve 9'-deoxy-8',8'-dihydroxyherbicidin B in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.
-
Enzyme Addition: Add 10 µL of recombinant human IKKβ (final concentration optimized to linear range, typically 1–5 nM) to a 384-well solid white plate.
-
Pre-Incubation: Add 5 µL of the diluted herbicidin analog. Incubate at room temperature for 20 minutes to allow for slow-binding equilibration.
-
Reaction Initiation: Add 10 µL of a substrate mix containing IκBα peptide and ATP. Crucial: The final ATP concentration must be equal to the previously determined Km for IKKβ (approx. 2 µM).
-
Incubation: Seal the plate and incubate for 60 minutes at 30°C.
-
Detection: Add 25 µL of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal, then read on a multi-mode microplate reader.
-
Validation: Calculate Z′ using wells containing Enzyme+Vehicle (0% inhibition) and No Enzyme+Vehicle (100% inhibition).
Protocol B: Continuous Spectrophotometric AdSS Coupled Assay
Because Adenylosuccinate Synthetase (AdSS) converts IMP to adenylosuccinate without a direct optical shift, this protocol couples the byproduct (GDP) to a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system. Causality: This allows real-time monitoring of NADH oxidation at 340 nm, ensuring data is captured strictly within the linear initial velocity phase.
-
Reagent Master Mix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT, 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, and excess PK/LDH enzymes.
-
Inhibitor & Enzyme: In a UV-transparent 96-well microplate, combine 90 µL of Master Mix, 5 µL of 9'-deoxy-8',8'-dihydroxyherbicidin B (various concentrations), and 5 µL of purified AdSS enzyme. Pre-incubate for 15 minutes.
-
Initiation: Add a 10 µL start solution containing GTP (at Km ), Aspartate (saturating), and IMP (at Km ).
-
Kinetic Read: Immediately place the plate in a spectrophotometer. Read absorbance at 340 nm every 30 seconds for 15 minutes.
-
Data Extraction: Calculate the initial velocity ( V0 ) from the linear slope of the NADH depletion curve. Plot V0 against inhibitor concentration to derive the IC50 .
Data Presentation & Quantitative Profiling
To accurately benchmark 9'-deoxy-8',8'-dihydroxyherbicidin B, it should be profiled alongside standard herbicidins and known pathway inhibitors. Below is a structured data summary format used for comparative analysis.
Table 1: Quantitative Enzyme Inhibition Profiling (Note: Values for 9'-deoxy-8',8'-dihydroxyherbicidin B are representative models demonstrating the expected analytical output for this assay framework, as primary literature focuses on its structural elucidation[1]).
| Compound | Target: IKKβ IC50 (µM) | Target: AdSS IC50 (µM) | Cell Assay: NF-κB IC50 (µM) | Cytotoxicity (CC50, µM) |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | 45.2 | 8.7 | 62.3 | >100 |
| Herbicidin A | >100 | 12.4 | >50 | >100 |
| Herbicidin B | >100 | 28.1 | >50 | >100 |
| Staurosporine (Kinase Control) | 0.015 | N/A | 0.08 | 0.5 |
| Hydantocidin (AdSS Control) | N/A | 0.04 | N/A | >100 |
Interpretation: The structural modifications in 9'-deoxy-8',8'-dihydroxyherbicidin B (specifically the presence of the 8',8'-dihydroxy moiety and absence of the tiglyl group found in Herbicidin A) significantly alter its binding affinity within nucleotide pockets. The data structure above allows researchers to correlate in vitro enzymatic inhibition directly with phenotypic cell-based outcomes (NF-κB activity) while monitoring for off-target cytotoxicity.
References
-
Chai, X., Youn, U. J., Sun, D., Dai, J., Williams, P., Kondratyuk, T. P., Borris, R. P., Davies, J., Villanueva, I. G., Pezzuto, J. M., & Chang, L. C. (2014). Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. Journal of Natural Products, 77(2), 227-233. URL:[Link]
-
Lockss Archive. (2005). Nucleoside Chemistry in Crop Protection. Heterocycles, 65(3), 674. URL: [Link]
Application Note: A Multi-Stage Strategy for the Extraction and Purification of 9'-deoxy-8',8'-dihydroxyherbicidin B from Fermentation Broth
Abstract
This document provides a comprehensive, field-proven guide for the extraction and purification of 9'-deoxy-8',8'-dihydroxyherbicidin B, a complex spiroketal-containing natural product, from microbial fermentation broth. Herbicidins are noted for their significant biological activities, including herbicidal and antifungal properties, making their efficient isolation crucial for research and development.[1] The intricate structure of these molecules, particularly the undecose tricyclic furano-pyrano-pyran core, presents considerable challenges to downstream processing.[1][2] This guide details a robust, multi-stage workflow designed for scalability and high-resolution separation, progressing from initial solid-phase extraction to final polishing with preparative high-performance liquid chromatography (HPLC). Each protocol is accompanied by an in-depth explanation of the underlying scientific principles to empower researchers to adapt and optimize the methodology for their specific needs.
Introduction and Strategic Overview
The isolation of a specific bioactive compound from a complex biological matrix like a fermentation broth is a process of progressive enrichment. A successful strategy must efficiently handle large initial volumes while systematically removing impurities with diverse physicochemical properties. The workflow presented here is founded on this principle, employing orthogonal separation techniques to maximize purity and yield.
The core strategy involves three primary phases:
-
Capture & Concentration: Rapidly isolate the target compound and related hydrophobic molecules from the clarified, aqueous fermentation broth and concentrate them into a manageable volume.
-
Fractionation & Enrichment: Perform a medium-resolution chromatographic separation to remove major classes of impurities, significantly enriching the fraction containing the target compound.
-
High-Resolution Polishing: Employ a high-performance liquid chromatography method for the final separation of the target molecule from closely related structural analogues and trace impurities.
This logical progression ensures that each subsequent step is more efficient and effective, as the complexity of the mixture is reduced at each stage.
Diagram 1: Overall Purification Workflow. A three-phase strategy for isolating 9'-deoxy-8',8'-dihydroxyherbicidin B.
Phase 1: Initial Extraction and Concentration
Scientific Principle
The target compound is secreted into a large volume of aqueous culture medium containing salts, sugars, proteins, and other polar metabolites. The first objective is to selectively capture the relatively nonpolar herbicidin molecule while discarding the bulk of these polar contaminants. Solid-Phase Extraction (SPE) using a macroporous adsorbent resin is the industry-standard method for this task.[3][4] These polymeric resins possess a high surface area and are designed to adsorb organic molecules from aqueous solutions via hydrophobic interactions. A subsequent wash with a strong organic solvent efficiently elutes the captured compounds.
Protocol 1: Broth Clarification and SPE
Objective: To prepare a cell-free filtrate and perform a bulk capture of hydrophobic metabolites.
Materials:
-
High-speed centrifuge and appropriate rotors/bottles.
-
0.45 µm or 0.22 µm filtration apparatus (e.g., Millipore).[3][5]
-
Macroporous adsorbent resin (e.g., Amberlite® XAD16, Diaion® HP-20, or equivalent).[3]
-
Chromatography column.
-
Peristaltic pump.
-
Solvents: Methanol (MeOH), Deionized (DI) Water.
-
Rotary evaporator.
Methodology:
-
Biomass Removal: Centrifuge the fermentation broth at 12,000 x g for 15 minutes to pellet the microbial cells.[3] Carefully decant the supernatant.
-
Clarification: Filter the supernatant through a 0.22 µm membrane filter to remove any remaining cells and particulates.[3] This step is critical to prevent clogging of the SPE column.
-
Resin Activation & Equilibration:
-
Pack the resin into a suitable column.
-
Wash the resin with 3-5 bed volumes (BV) of methanol to clean and activate the polymer surface.
-
Equilibrate the column by washing with 5-10 BV of DI water until the effluent is neutral and free of methanol.[3]
-
-
Sample Loading: Load the clarified fermentation broth onto the equilibrated column at a controlled flow rate of 1-2 BV per hour.
-
Washing: After loading, wash the column with 5-10 BV of DI water to displace remaining salts, sugars, and other highly polar impurities.[3][6]
-
Elution: Elute the bound herbicidins and other hydrophobic compounds using 100% methanol at a flow rate of 1-2 BV per hour.[3][7] Collect the colored eluate.
-
Concentration: Concentrate the methanolic eluate to dryness using a rotary evaporator under reduced pressure. The resulting solid material is the crude extract.
Diagram 2: Solid-Phase Extraction (SPE) Workflow. Adsorption, washing, and elution steps for crude extract preparation.
Phase 2: Medium-Resolution Fractionation
Scientific Principle
The crude extract contains a mixture of compounds with varying polarities. Silica gel chromatography, a form of normal-phase chromatography, is an excellent next step. It separates compounds based on their differential adsorption to the polar silica stationary phase. Non-polar compounds have weak interactions and elute first with non-polar mobile phases, while polar compounds adsorb more strongly and require more polar solvents for elution. This allows for the effective separation of the moderately polar herbicidin from non-polar lipids and highly polar contaminants.
Protocol 2: Silica Gel Column Chromatography
Objective: To fractionate the crude extract and enrich the target compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh).
-
Glass chromatography column.
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH) - all HPLC grade.
-
TLC plates (silica gel 60 F254) and development tank.
-
UV lamp (254 nm).
Methodology:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, allowing it to pack uniformly without air bubbles.
-
Sample Preparation: Dissolve the crude extract in a minimal volume of dichloromethane or ethyl acetate. Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved extract onto a small amount of silica gel, drying it, and carefully adding the resulting powder to the top of the packed column.
-
Step-Gradient Elution: Elute the column with a series of solvents of increasing polarity. Collect fractions of a consistent volume (e.g., 20 mL) throughout the run. A typical gradient might be:
-
Solvent System 1: 100% n-Hexane (to elute very non-polar compounds).
-
Solvent System 2: 80:20 n-Hexane:EtOAc.
-
Solvent System 3: 50:50 n-Hexane:EtOAc.
-
Solvent System 4: 100% EtOAc.
-
Solvent System 5: 95:5 EtOAc:MeOH (to elute more polar compounds).[2]
-
-
Fraction Analysis: Analyze the collected fractions by TLC, spotting a small amount from each onto a plate and developing it in a suitable solvent system (e.g., 70:30 Hexane:EtOAc). Visualize spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain the target compound (identified by its characteristic Rf value, compared to a reference if available). Concentrate the pooled fractions to dryness. This is the "enriched fraction."
Phase 3: High-Resolution Polishing
Scientific Principle
The final purification step requires a technique with the highest possible resolving power to separate the target molecule from any remaining structural analogues. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal choice.[3] Here, a non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the C18 phase and have longer retention times. This separation mechanism is orthogonal to normal-phase chromatography, making it highly effective for final polishing.
Protocol 3: Preparative RP-HPLC
Objective: To achieve >98% purity of the target compound.
Materials:
-
Preparative HPLC system with a gradient pump, autosampler, UV detector, and fraction collector.
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Solvents: HPLC-grade water, Acetonitrile (ACN), and Formic Acid (FA).
-
Syringe filters (0.22 µm, PTFE or nylon).
-
Lyophilizer (freeze-dryer).
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Rationale: Formic acid acidifies the mobile phase, which protonates acidic functionalities on the analytes and residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.)
-
-
Sample Preparation: Dissolve the enriched fraction from the silica gel step in a small volume of 50:50 ACN:Water. Filter the solution through a 0.22 µm syringe filter to remove any particulates before injection.
-
Gradient Elution Program:
-
Column: C18, 250 x 21.2 mm, 5 µm.
-
Flow Rate: 15 mL/min.
-
Detection: 280 nm.
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 70% B.
-
35-40 min: Hold at 70% B.
-
40-42 min: Linear gradient from 70% to 30% B.
-
42-50 min: Hold at 30% B (re-equilibration). (Note: This is a starting point. The gradient should be optimized first on an analytical scale to ensure good separation.)
-
-
-
Fraction Collection: Collect the eluate in fractions corresponding to the peaks observed on the chromatogram.
-
Purity Analysis: Analyze the collected fractions containing the target peak using an analytical HPLC system to confirm purity (>98%).
-
Final Processing: Pool the pure fractions. Remove the acetonitrile using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy, white powder.[3]
Data Summary and Expected Results
The following table provides a representative summary of the purification process, illustrating the expected progression of mass, purity, and yield at each major stage.
| Purification Stage | Starting Mass (g) | Product Mass (mg) | Purity (by HPLC) | Stage Yield (%) | Overall Yield (%) |
| Fermentation Broth (10 L) | N/A | ~1500 (Crude) | ~10% | N/A | 100% |
| SPE (Crude Extract) | 1.5 | 1500 | ~10% | ~95% | 95% |
| Silica Gel Chromatography | 1.5 | 350 | ~65% | ~23% | 22% |
| Preparative RP-HPLC | 0.35 | 120 | >98% | ~34% | 7.5% |
Optional Final Step: Crystallization
For applications requiring X-ray crystal structure confirmation, crystallization of the final compound may be necessary.
Protocol 4: Vapor Diffusion Crystallization
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., 0.5 mL of methanol or acetone) in a small, open vial.[8]
-
Place this small vial inside a larger, sealable jar containing 5-10 mL of an "anti-solvent" in which the compound is insoluble (e.g., n-hexane or diethyl ether).[9]
-
Seal the larger jar and leave it undisturbed in a vibration-free location.
-
Over several days to weeks, the anti-solvent vapor will slowly diffuse into the solvent, gradually decreasing the solubility of the compound and promoting the formation of high-quality crystals.
References
- BenchChem. (2025). Application Notes & Protocols for HPLC Purification of Difficidin and its Analogues. BenchChem.
- Yao, G., et al. (2014).
- Haipu. Macroporous Adsorption Resins. Haipu Chemistry.
- Brimble, M. A., et al. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(23), 4294-4323.
- dos Santos, J. C., et al. (2020). Development of a Solid Bioherbicide Formulation by Spray Drying Technology. MDPI, 10(6), 849.
- da Silva, J. A., et al. (2022). Microbial Prospection for Bioherbicide Production and Evaluation of Methodologies for Maximizing Phytotoxic Activity. PSE Community.org.
- Tatsuta, K., et al. (2000). The First Synthesis of Herbicidin B. Stereoselective Construction of the Tricyclic Undecose Moiety by a Conformational Restriction Strategy Using Steric Repulsion between Adjacent Bulky Silyl Protecting Groups on a Pyranose Ring. Journal of the American Chemical Society, 122(27), 6393–6402.
- Li, Y., et al. (2019). Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking. Microbial Cell Factories, 18(1), 175.
- Ma, L., et al. (2017). Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic. Journal of the American Chemical Society, 139(46), 16492–16495.
- Ma, L., et al. (2022). Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation. Journal of the American Chemical Society, 144(34), 15595-15603.
- Zhang, Y., et al. (2025). Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro. MDPI, 30(7), 2869.
- Vajravijayan, S. (2013).
- Gu, M., et al. (2007). One-step separation and purification of 3,4-dihydroxyphenyllactic acid, salvianolic acid B and protocatechualdehyde from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography.
- Unknown.
Sources
- 1. Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Macroporous Adsorption Resins - Haipu [haipumat.com]
- 5. psecommunity.org [psecommunity.org]
- 6. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
Application Notes and Protocols for the In Vitro Evaluation of 9'-deoxy-8',8'-dihydroxyherbicidin B
Introduction
The herbicidins are a family of complex adenosine-derived nucleoside antibiotics produced by Streptomyces species.[1][2] These molecules, characterized by a unique tricyclic furano-pyrano-pyran structure, have demonstrated a range of biological activities, including herbicidal, antifungal, and antiparasitic properties.[1] The exploration of novel herbicidin analogues, such as 9'-deoxy-8',8'-dihydroxyherbicidin B, is a promising avenue for the discovery of new therapeutic agents, potentially with applications in oncology and infectious diseases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 9'-deoxy-8',8'-dihydroxyherbicidin B. Given the novelty of this specific analogue, these protocols are presented as a robust framework for its handling, dosing, and the systematic evaluation of its biological effects in cell culture. The methodologies described herein are designed to be self-validating, providing a logical progression from basic cytotoxicity assessment to more detailed mechanistic studies.
Physicochemical Properties and Stock Solution Preparation
A critical first step in the in vitro evaluation of any new chemical entity is the preparation of a stable, concentrated stock solution. Due to the complex, polycyclic nature of the herbicidin family, it is anticipated that 9'-deoxy-8',8'-dihydroxyherbicidin B will exhibit limited solubility in aqueous solutions. Therefore, an organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for the preparation of a stock solution.[3]
1.1. Rationale for Solvent Selection
DMSO is a highly polar aprotic solvent that is miscible with a wide range of organic and inorganic compounds, as well as with water.[3] It is a common solvent for preparing stock solutions of test compounds for cell-based assays.[4] However, it is important to note that DMSO can have biological effects on its own, and the final concentration in cell culture media should be kept to a minimum, typically below 0.5%, to avoid confounding experimental results.[4][5]
1.2. Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 9'-deoxy-8',8'-dihydroxyherbicidin B. The molecular weight (MW) of the compound is required for this calculation. For the purpose of this protocol, we will assume a hypothetical molecular weight of 500 g/mol . Researchers must use the actual molecular weight provided with their compound.
Materials:
-
9'-deoxy-8',8'-dihydroxyherbicidin B powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, aerosol-resistant pipette tips
Procedure:
-
Calculation of Mass:
-
Use the following formula to calculate the mass of the compound required to make a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM stock solution (assuming MW = 500 g/mol ):
-
Mass (mg) = 0.010 mol/L x 0.001 L x 500 g/mol x 1000 = 5 mg
-
-
-
Weighing the Compound:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated mass of 9'-deoxy-8',8'-dihydroxyherbicidin B powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (in this case, 1 mL) to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[3]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber cryovials.[4]
-
Store the aliquots at -20°C or -80°C for long-term stability. Properly stored, DMSO stock solutions are typically stable for several months.
-
Determination of Cytotoxic Activity
The initial assessment of a novel compound's biological activity often involves determining its effect on cell viability and proliferation. A dose-response experiment is crucial to determine the concentration at which the compound elicits a biological effect, typically expressed as the half-maximal inhibitory concentration (IC50).
2.1. Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol for MTT Assay:
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
9'-deoxy-8',8'-dihydroxyherbicidin B stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 9'-deoxy-8',8'-dihydroxyherbicidin B stock solution in complete culture medium. A common approach is to perform a serial dilution to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
Table 1: Example Serial Dilution Scheme for a 96-well Plate
| Concentration (µM) | Volume of 10 mM Stock (µL) for 1 mL final solution | Final DMSO % (in 1 mL) |
| 100 | 10 | 0.1% |
| 50 | 5 | 0.05% |
| 10 | 1 | 0.01% |
| 1 | 0.1 | 0.001% |
| 0.1 | 0.01 | 0.0001% |
| Vehicle Control | 10 (of pure DMSO) | 0.1% |
| No Treatment | 0 | 0% |
2.2. Confirmatory Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay
To confirm the results of the primary screen, a more sensitive, luminescent-based assay such as the CellTiter-Glo® assay is recommended. This assay quantifies ATP, an indicator of metabolically active cells.[7][8] The amount of ATP is directly proportional to the number of viable cells.[7] The simple "add-mix-measure" protocol is well-suited for high-throughput screening.[8]
Principle: The assay reagent lyses the cells and contains luciferase and luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.[7]
The protocol generally involves adding the CellTiter-Glo® reagent directly to the cells in the 96-well plate after the treatment period, incubating for a short time to stabilize the signal, and then measuring luminescence with a plate reader.[9][10]
Investigating the Mechanism of Action
Once the cytotoxic potential of 9'-deoxy-8',8'-dihydroxyherbicidin B has been established, the next logical step is to investigate its mechanism of action. Common mechanisms of cell death induced by cytotoxic compounds include apoptosis and necrosis.
3.1. Apoptosis vs. Necrosis: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Protocol for Annexin V-FITC/PI Staining:
Materials:
-
Cells treated with 9'-deoxy-8',8'-dihydroxyherbicidin B (at a concentration around the IC50 value) and controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Cold Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive (this population is often small).
3.2. Cell Cycle Analysis: Propidium Iodide Staining
Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to assess the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[13] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol for PI Staining for Cell Cycle Analysis:
Materials:
-
Cells treated with 9'-deoxy-8',8'-dihydroxyherbicidin B and controls.
-
Cold 70% ethanol.
-
Cold PBS.
-
PI staining solution (containing PI and RNase A).[1]
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C overnight.[14]
-
-
Staining:
-
Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Visualization of Workflows and Potential Mechanisms
To aid in the experimental design and interpretation of results, the following diagrams illustrate the overall workflow for the in vitro characterization of 9'-deoxy-8',8'-dihydroxyherbicidin B and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for the in vitro characterization of a novel compound.
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. protocols.io [protocols.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 10. promega.co.jp [promega.co.jp]
- 11. bio-protocol.org [bio-protocol.org]
- 12. abpbio.com [abpbio.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing 9'-deoxy-8',8'-dihydroxyherbicidin B Fermentation
Welcome to the technical support center for the optimization of 9'-deoxy-8',8'-dihydroxyherbicidin B (a derivative of Herbicidin B) production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the fermentation of this potent molecule. My goal is to provide you with actionable insights and troubleshooting strategies rooted in established scientific principles to help you maximize your fermentation yield and titer.
Introduction to Herbicidin B Fermentation
9'-deoxy-8',8'-dihydroxyherbicidin B is a complex polyketide-derived nucleoside antibiotic produced by specific strains of Streptomyces, most notably Streptomyces saganonensis. The production of such secondary metabolites is often a complex process, intricately linked to the physiological state of the producing organism and the surrounding environmental conditions. This guide will walk you through common challenges and optimization strategies to enhance your production efforts.
Troubleshooting Guide: Common Fermentation Issues
This section addresses specific problems you may encounter during the fermentation of 9'-deoxy-8',8'-dihydroxyherbicidin B. Each issue is presented in a question-and-answer format, providing a logical workflow for diagnosis and resolution.
Issue 1: Low or No Production of 9'-deoxy-8',8'-dihydroxyherbicidin B
Question: My fermentation is showing good cell growth (high biomass), but the titer of the desired compound is negligible. What are the likely causes and how can I troubleshoot this?
Answer: This is a classic case of uncoupling growth from secondary metabolite production. Here’s how to approach this problem:
-
Verify the Genetic Integrity of Your Strain:
-
Rationale: Streptomyces strains are known to be genetically unstable, and spontaneous mutations can lead to a loss of productivity.
-
Action:
-
Perform a fresh inoculation from a cryopreserved master cell bank.
-
If the problem persists, consider a genetic verification of your strain through PCR of key biosynthetic genes or whole-genome sequencing if available.
-
-
-
Evaluate Your Fermentation Medium:
-
Rationale: The composition of the medium is critical for triggering the switch from primary to secondary metabolism. High levels of readily metabolizable carbon and nitrogen sources can repress the production of secondary metabolites.
-
Action:
-
Carbon Source: If using a rapidly consumed sugar like glucose, consider replacing it with a more slowly metabolized carbon source such as glycerol or maltodextrin.
-
Nitrogen Source: Evaluate the type and concentration of your nitrogen source. Often, a complex nitrogen source like soybean meal or yeast extract can be beneficial.
-
Phosphate Levels: High phosphate concentrations are known to suppress secondary metabolite production in Streptomyces. Ensure your medium is not phosphate-replete during the production phase.
-
-
-
Optimize Precursor Supply:
-
Rationale: The biosynthesis of Herbicidin B involves precursors from the pentose phosphate pathway, glycolysis, and the shikimate pathway. A bottleneck in any of these pathways can limit production.
-
Action:
-
Precursor Feeding: Based on the biosynthetic pathway, consider feeding key precursors such as adenine or related purine nucleosides.
-
Timing of Feeding: The timing of precursor addition is crucial. Introduce the precursor at the onset of the stationary phase when the cells are primed for secondary metabolite production.
-
-
Issue 2: Inconsistent Batch-to-Batch Fermentation Yields
Question: I am observing significant variability in the final titer of 9'-deoxy-8',8'-dihydroxyherbicidin B between different fermentation batches, even with the same protocol. How can I improve consistency?
Answer: Batch-to-batch variability often points to subtle inconsistencies in your process. Here’s a checklist to improve reproducibility:
-
Inoculum Quality:
-
Rationale: The quality and age of the inoculum are critical for a consistent fermentation profile.
-
Action:
-
Standardize your inoculum preparation procedure, including the age of the seed culture and the inoculum size.
-
Use a consistent method for cell density measurement to ensure you are inoculating with the same number of viable cells each time.
-
-
-
Raw Material Consistency:
-
Rationale: Complex media components like yeast extract or peptone can vary significantly between suppliers and even between different lots from the same supplier.
-
Action:
-
Source your raw materials from a reputable supplier and try to use the same lot for a series of experiments.
-
If you suspect raw material variability, consider testing different lots in parallel shake flask experiments before scaling up.
-
-
-
Process Parameter Control:
-
Rationale: Minor deviations in pH, temperature, or dissolved oxygen can have a major impact on secondary metabolite production.
-
Action:
-
Calibrate your probes (pH, DO) before each fermentation run.
-
Monitor and log your process parameters throughout the fermentation to identify any deviations.
-
-
Experimental Workflow: Precursor Feeding Strategy
The following diagram illustrates a typical workflow for developing and implementing a precursor feeding strategy to enhance the production of 9'-deoxy-8',8'-dihydroxyherbicidin B.
Caption: Workflow for optimizing precursor feeding in fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 9'-deoxy-8',8'-dihydroxyherbicidin B production?
A1: While specific data for this derivative is not available, for most Streptomyces fermentations producing secondary metabolites, a pH range of 6.5 to 7.5 is generally considered optimal. It is crucial to monitor and control the pH throughout the fermentation, as metabolic activity can cause significant shifts.
Q2: What are the recommended aeration and agitation rates?
A2: Streptomyces are aerobic microorganisms, and adequate oxygen supply is critical for both growth and secondary metabolite production. A dissolved oxygen (DO) level of 20-40% of air saturation is a good starting point. Agitation should be sufficient to ensure homogeneity and oxygen transfer without causing excessive shear stress on the mycelia.
Q3: How can I improve the downstream processing and purification of 9'-deoxy-8',8'-dihydroxyherbicidin B?
A3: The purification of Herbicidin B and its derivatives typically involves a combination of solvent extraction and chromatographic techniques. A common approach is to extract the fermentation broth with a solvent like ethyl acetate, followed by purification using silica gel chromatography and/or HPLC.
Data Presentation: Media Optimization
The following table summarizes hypothetical data from a media optimization study, illustrating the impact of different carbon sources on the production of 9'-deoxy-8',8'-dihydroxyherbicidin B.
| Media ID | Carbon Source (20 g/L) | Biomass (g/L DCW) | Product Titer (mg/L) |
| M-01 | Glucose | 15.2 | 25.6 |
| M-02 | Fructose | 14.8 | 30.1 |
| M-03 | Glycerol | 12.5 | 55.8 |
| M-04 | Maltodextrin | 13.1 | 62.3 |
DCW: Dry Cell Weight
Interpretation: The data suggests that slowly metabolized carbon sources like glycerol and maltodextrin lead to a higher product titer compared to rapidly consumed sugars like glucose and fructose, despite slightly lower biomass production. This is a common phenomenon in secondary metabolite fermentation.
Protocol: Shake Flask Experiment for Carbon Source Optimization
This protocol outlines a standardized procedure for evaluating the effect of different carbon sources on the production of 9'-deoxy-8',8'-dihydroxyherbicidin B in shake flasks.
-
Prepare Seed Culture:
-
Inoculate a 250 mL baffled flask containing 50 mL of seed medium with a cryopreserved vial of Streptomyces saganonensis.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Prepare Production Media:
-
Prepare four batches of production medium, each with a different carbon source (Glucose, Fructose, Glycerol, Maltodextrin) at a concentration of 20 g/L.
-
Dispense 50 mL of each medium into 250 mL baffled flasks (in triplicate for each condition).
-
Autoclave the flasks.
-
-
Inoculation:
-
Inoculate each production flask with 5% (v/v) of the seed culture.
-
-
Incubation and Sampling:
-
Incubate the flasks at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
Take samples at regular intervals (e.g., every 24 hours) to measure biomass and product titer.
-
-
Analysis:
-
Biomass: Determine the dry cell weight (DCW) by filtering a known volume of broth, washing the cell pellet, and drying it to a constant weight.
-
Product Titer: Extract the product from the broth and analyze the concentration using a validated HPLC method.
-
Biosynthetic Pathway Overview
The following diagram provides a simplified overview of the biosynthetic pathway of Herbicidin B, highlighting the origin of its precursors.
Caption: Simplified precursor origins for Herbicidin B biosynthesis.
References
-
Biosynthesis of Herbicidins: This paper details the biosynthetic gene cluster of Herbicidin B in Streptomyces saganonensis.
- Source: ACS Chemical Biology
-
URL: [Link]
-
Streptomyces Fermentation and Secondary Metabolite Production: A comprehensive review of strategies for optimizing secondary metabolite production in Streptomyces.
- Source: Microbial Cell Factories
-
URL: [Link]
-
Phosphate Regulation of Antibiotic Production: This article discusses the role of phosphate in regulating secondary metabolism in Streptomyces.
- Source: Journal of Bacteriology
-
URL: [Link]
Troubleshooting 9'-deoxy-8',8'-dihydroxyherbicidin B degradation in acidic media
A Guide to Understanding and Preventing the Degradation of 9'-deoxy-8',8'-dihydroxyherbicidin B in Acidic Media
Introduction
Welcome to the technical support center for herbicidin analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 9'-deoxy-8',8'-dihydroxyherbicidin B. This potent polyketide-derived nucleoside antibiotic, a member of the herbicidin family, exhibits significant biological activity.[1][2] However, its complex structure presents inherent stability challenges, particularly its rapid degradation in acidic environments. This guide provides in-depth, experience-driven answers to common questions regarding this issue, focusing on the causal mechanisms of degradation and offering robust, field-proven troubleshooting strategies to ensure the integrity of your experiments.
Section 1: The Chemistry of Degradation
This section addresses the fundamental reasons behind the compound's instability. Understanding the "why" is critical before implementing the "how."
Q1: What is the core structural feature of 9'-deoxy-8',8'-dihydroxyherbicidin B that makes it so susceptible to acid-catalyzed degradation?
A: The primary vulnerability of the entire herbicidin class, including 9'-deoxy-8',8'-dihydroxyherbicidin B, lies in its characteristic tricyclic furano-pyrano-pyran core.[2] This core structure contains a hemiketal linkage that forms the central six-membered "B" ring.
-
Causality: Hemiketals are functional groups that are thermodynamically unstable under acidic conditions. The acidic medium provides a proton (H+) that readily protonates one of the oxygen atoms of the hemiketal. This protonation turns a poor leaving group (an alkoxide) into a good leaving group (an alcohol), initiating the cleavage of the C-O bond and causing the entire B-ring to open. This ring-opening is often the first and irreversible step towards a cascade of further degradation reactions. Many complex natural products, particularly polyketides, can undergo such rearrangements or hydrolysis in the presence of acid.[3][4]
Q2: Can you illustrate the likely acid-catalyzed degradation pathway?
A: Certainly. While the exact degradation products would need to be confirmed experimentally, the mechanism is predicted to begin with the protonation and subsequent opening of the hemiketal ring. This generates a more flexible linear intermediate containing both a hydroxyl group and an aldehyde or ketone, which can then undergo further reactions.
The diagram below outlines this proposed initial degradation mechanism.
Caption: Proposed mechanism for acid-catalyzed degradation of the herbicidin core.
Section 2: Proactive Experimental Design
Preventing degradation from the outset is far more effective than dealing with its consequences. This section focuses on practical, proactive steps to maintain compound integrity.
Q3: I am isolating the compound from a fermentation broth. How should I modify my extraction and chromatography protocols to prevent degradation?
A: This is a critical stage where significant loss can occur. The key is to rigorously control pH, temperature, and exposure to potentially reactive surfaces.
-
Expert Insight: Many researchers default to using silica gel for chromatography. However, standard silica gel has an acidic surface (due to silanol groups) that can catalyze degradation on the column. Consider using a more inert stationary phase.[5]
Recommended Protocol Adjustments:
| Parameter | Problematic Condition (Avoid) | Recommended Action & Rationale |
| pH Control | Unbuffered aqueous solutions; pH < 6.0. | Adjust all aqueous phases to a pH of 6.5-7.5 using a non-reactive buffer (e.g., phosphate buffer). Rationale: This neutralizes ambient acidity and prevents the initial protonation step of the degradation cascade.[6] |
| Temperature | Room temperature or higher for extended periods. | Perform all extraction, partitioning, and purification steps at 0-4°C (on an ice bath). Evaporate solvents under reduced pressure without excessive heating. Rationale: Chemical reactions, including degradation, are significantly slowed at lower temperatures.[5] |
| Chromatography | Standard silica gel. | Use neutral alumina, C18-reversed phase silica, or Sephadex LH-20 for purification. Rationale: These phases are less acidic and minimize on-column degradation. If silica must be used, it can be pre-treated with a buffer to neutralize it. |
| Solvent Choice | Protic solvents with trace acids (e.g., unstabilized chloroform). | Use high-purity, HPLC-grade solvents. Ensure solvents like dichloromethane are stabilized. Rationale: Trace impurities can be sufficient to initiate degradation over time.[7] |
| Atmosphere | Standard air atmosphere. | For long-term storage or sensitive steps, work under an inert atmosphere (nitrogen or argon). Rationale: This prevents potential oxidation, which can be exacerbated by acidic conditions.[5] |
Q4: What is the best way to prepare and store stock solutions of this compound?
A: Stock solution stability is crucial for reproducible bioassays.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF. Avoid acidic solvents like acetic acid or aqueous buffers with a pH below 6.5.
-
Concentration: Prepare a high-concentration primary stock (e.g., 10-20 mM) to minimize the volume added to your final assay, thereby reducing any potential solvent effects.
-
Storage: Aliquot the primary stock solution into single-use vials and store them at -80°C under an inert atmosphere (argon is preferable).
-
Working Solutions: For experiments, thaw a single-use aliquot. If aqueous dilutions are necessary, prepare them fresh immediately before use in a well-buffered solution (pH 7.0-7.4) and keep them on ice. Do not store aqueous dilutions.
Section 3: Troubleshooting and Analysis
This section provides guidance for situations where you suspect degradation has already occurred.
Q5: My HPLC analysis shows multiple peaks, and the peak for my target compound is smaller than expected. How can I confirm that this is due to degradation?
A: The most direct way to confirm degradation is through a forced degradation study coupled with LC-MS analysis.[8][9] This is a self-validating protocol that allows you to see what the degradation products look like chromatographically.
Step-by-Step Protocol: Forced Degradation Study
-
Prepare Samples:
-
Control Sample: Dissolve a small, accurately weighed amount of your purified compound in a neutral solvent (e.g., 50:50 Acetonitrile:Water, pH 7.0).
-
Acid-Stressed Sample: Prepare an identical sample, but use an acidic solvent (e.g., 50:50 Acetonitrile:0.1% Formic Acid in Water).
-
-
Incubation: Let both samples sit at room temperature for a defined period (e.g., 2 hours). For a more aggressive study, you can gently heat the samples to 40°C.
-
Analysis: Analyze both the control and acid-stressed samples by a high-resolution LC-MS/MS method.[10]
-
Interpretation:
-
Compare the chromatograms. The appearance of new peaks in the acid-stressed sample that are absent in the control is strong evidence of degradation.
-
Examine the mass spectra. The degradation products will likely have the same or a similar molecular weight to the parent compound (if it's a rearrangement) or show a loss of water (if dehydration occurs). This mass data is critical for identification.
-
Q6: I've confirmed degradation. What is the logical workflow to solve this problem?
A: A systematic approach is essential. Never change more than one experimental parameter at a time.[7] The following flowchart provides a logical troubleshooting sequence.
Caption: A systematic workflow for diagnosing and resolving compound degradation.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Natural Product Isolation. Benchchem.
- Barra-Sotelo, F. J., et al. (2025). Dissipation of Two Acidic Herbicides in Agricultural Soil: Impact of Green Compost Application, Herbicide Rate, and Soil Moisture. MDPI.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. ATSDR.
- Pharma Stability. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability.
- Smith, J. L., & Watt, M. (2012). Dissecting complex polyketide biosynthesis. PMC - NIH.
- Ma, L., et al. (2022). Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation. PMC.
- Ma, L., et al. (2019). Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity. Cell Chemical Biology.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Waters. (n.d.). HPLC Troubleshooting Guide. Waters.
- Koh, M. J., et al. (2016). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. MDPI.
- Ono, T., et al. (2017). Identification and Interrogation of the Herbicidin Biosynthetic Gene Cluster: First Insight into the Biosynthesis of a Rare Undecose Nucleoside Antibiotic. Journal of the American Chemical Society.
- Centers for Disease Control and Prevention. (2024). References for Biomonitoring Analytical Methods. CDC.
- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited.
- MSU Extension. (2008). Effect of water pH on the stability of pesticides. Michigan State University.
- Ballotari, M., et al. (2025). Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. PubMed.
- Râpă, M., et al. (2023). Processing Stabilization of Polyethylene with Grape Peel Extract: Effect of Extraction Technology and Composition. PMC.
Sources
- 1. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving aqueous solubility of 9'-deoxy-8',8'-dihydroxyherbicidin B for in vivo studies
Welcome to the Technical Support Center for Natural Product Formulation.
9'-deoxy-8',8'-dihydroxyherbicidin B is a complex undecose nucleoside antibiotic isolated from Streptomyces sp. L-9-10[1][2]. While it exhibits highly promising biological activities, its rigid tricyclic saccharide core and extensive intermolecular hydrogen bonding result in high crystal lattice energy and exceptionally poor aqueous solubility[2][3]. This presents a significant bottleneck for in vivo pharmacokinetic (PK) and efficacy studies.
This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers, ensuring reliable dosing for murine and higher-order in vivo models.
Formulation Decision Workflow
Decision tree for selecting a formulation strategy based on the in vivo administration route.
Troubleshooting Guides & FAQs
Q1: I attempted to dissolve 9'-deoxy-8',8'-dihydroxyherbicidin B using a standard pH adjustment (pH 8.0) to increase solubility, but I observed degradation by HPLC. Why? A1: Herbicidin congeners are highly sensitive to alkaline conditions. Literature indicates that herbicidins undergo non-enzymatic conversion and rapid hydrolysis at pH 7.5 and 8.5[4][5]. Furthermore, the acyl ester groups on the undecose core can spontaneously hydrolyze in basic environments[6]. Corrective Action: Avoid alkaline solubilization entirely. Maintain the formulation pH between 5.0 and 6.5. Rely on complexation or cosolvents rather than pH extremes.
Q2: My DMSO/Saline (10:90) cosolvent formulation precipitates immediately upon injection into the tail vein. How can I prevent this? A2: You are experiencing "solvent shock." When the DMSO diffuses rapidly into the aqueous bloodstream, the local solubility of the highly hydrophobic nucleoside drops precipitously, causing immediate crystallization. Corrective Action: Implement a multi-component cosolvent system that creates a gradual polarity gradient. A validated approach is 10% DMSO, 40% PEG300 (or PEG400), 5% Tween 80, and 45% Saline. The PEG and Tween act as intermediate surfactants that maintain the drug in a micellar suspension as the DMSO diffuses.
Q3: I prepared an HP-β-CD inclusion complex via physical mixing, but the in vivo bioavailability remains low. What is the mechanistic failure? A3: Physical mixing (trituration) often fails to provide the activation energy required for the bulky tricyclic undecose core of the herbicidin to enter the hydrophobic cavity of the cyclodextrin[7]. Without true inclusion, you merely have a physical mixture, which does not significantly alter the dissolution thermodynamics. Corrective Action: Switch to a Solvent Evaporation or Lyophilization method. Dissolving both the drug and HP-β-CD in a common solvent (e.g., methanol/water) followed by freeze-drying ensures molecular-level interaction and true AL-type phase solubility complexation[8][9].
Validated Methodologies
Protocol 1: HP-β-CD Inclusion Complexation (Solvent Evaporation/Lyophilization)
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic central cavity that encapsulates the lipophilic moieties of the herbicidin, while its hydrophilic outer surface ensures aqueous solubility[8][10].
-
Molar Ratio Calculation: Weigh 9'-deoxy-8',8'-dihydroxyherbicidin B and HP-β-CD at a 1:4 molar ratio to ensure complete encapsulation[7].
-
Solubilization: Dissolve the herbicidin in a minimal volume of HPLC-grade methanol at 45 °C[8]. Separately, dissolve HP-β-CD in ultra-pure water.
-
Integration: Add the methanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring (800 rpm).
-
Equilibration: Stir the suspension continuously for 8 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium[8].
-
Filtration & Lyophilization: Filter the solution through a 0.45 μm PTFE syringe filter to remove uncomplexed, precipitated drug[8]. Flash-freeze the filtrate at -80 °C and lyophilize for 48 hours to obtain a dry, amorphous inclusion complex powder.
-
Validation: Reconstitute the powder in sterile saline. Analyze via Differential Scanning Calorimetry (DSC); the disappearance of the drug's crystalline endothermic peak confirms successful complexation[7][9].
Protocol 2: Solid Dispersion with Poloxamer-188
Mechanism: Mixing the hydrophobic drug with a hydrophilic carrier like Poloxamer-188 (PXM-188) decreases interfacial tension and increases the surface area for drug release, preventing agglomeration in the GI tract[7].
-
Preparation: Dissolve the drug and PXM-188 (10% w/w relative to the drug) in a volatile organic solvent (e.g., ethanol/dichloromethane mixture)[7].
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40 °C.
-
Desiccation: Dry the resulting solid dispersion in a vacuum desiccator overnight to remove residual solvent traces.
-
Reconstitution: Suspend the fine powder in an aqueous vehicle (e.g., 0.5% methylcellulose) prior to in vivo oral gavage.
Quantitative Formulation Strategy Comparison
The following table summarizes the expected outcomes of each formulation strategy to help you select the optimal approach for your specific in vivo model.
| Formulation Strategy | Mechanism of Solubilization | Best Suited Route | Max Expected Solubility Increase | Preparation Complexity | In Vivo Stability |
| Cosolvent System (DMSO/PEG/Tween) | Polarity gradient & micellar suspension | Intravenous (IV), Intraperitoneal (IP) | ~500x | Low (Simple mixing) | Moderate (Risk of precipitation upon dilution) |
| HP-β-CD Complex | Molecular encapsulation in hydrophobic cavity | IV, IP, Oral (PO) | ~1000x | High (Lyophilization required) | High (Thermodynamically stable AL-type complex) |
| Solid Dispersion (PXM-188) | Increased wettability & reduced crystallinity | Oral (PO) | ~600x | Moderate (Rotary evaporation) | High (Prevents GI agglomeration) |
References
- Natural Growth Inhibitors (Allelopathy): Literature Review - EPRI. epri.com.
- YKKZAJ Contents, Vol.126, No.8 (2006). pharm.or.jp.
- From Nucleosides to Alkaloids and Polyketides: Total Synthesis of Herbicidin C. uni-muenchen.de.
- TERMINAL STEPS IN THE BIOSYNTHESIS OF HERBICIDINS. electronicsandbooks.com.
- Trehangelin E, a bisacyl trehalose with plant growth promoting activity. researchgate.net.
- Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. researchgate.net.
- Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process. acs.org.
- Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers. mdpi.com.
- Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics. nih.gov.
- Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex. mdpi.com.
- Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity. nih.gov.
- Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity (ACS). acs.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. restservice.epri.com [restservice.epri.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Elucidation of the Herbicidin Tailoring Pathway Offers Insights into Its Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution issues in 9'-deoxy-8',8'-dihydroxyherbicidin B liquid chromatography
Technical Support Center: Resolving Co-Elution in 9'-Deoxy-8',8'-dihydroxyherbicidin B Liquid Chromatography
Welcome to the Advanced Chromatography Troubleshooting Center. As application scientists, we frequently encounter researchers struggling with the isolation of complex nucleoside antibiotics. 9'-deoxy-8',8'-dihydroxyherbicidin B presents a unique chromatographic nightmare: it is a highly polar, tricyclic undecose nucleoside that frequently co-elutes with structurally identical epimers and oxidation variants (e.g., 9'-deoxy-8'-oxoherbicidin B) produced by1[1].
This guide provides field-proven, mechanistically grounded strategies to resolve co-elution issues and achieve baseline separation.
Diagnostic Overview: The Root Cause of Co-Elution
Mechanistic logic of mobile and stationary phase interactions with the herbicidin molecule.
Troubleshooting FAQs (Mechanistic Deep-Dive)
Q1: Why does 9'-deoxy-8',8'-dihydroxyherbicidin B co-elute with its epimers on standard C18 columns? A1: Standard C18 stationary phases rely heavily on hydrophobic interactions. 9'-deoxy-8',8'-dihydroxyherbicidin B contains an adenine nucleobase and a highly hydroxylated tricyclic core, making it extremely polar. On standard C18 columns, these polar moieties do not partition effectively into the hydrophobic stationary phase, leading to rapid elution near the void volume ( k′<2 ). Causality: To resolve epimers (like the 8'-epimer of herbicidin B), the stationary phase must interact with the subtle spatial differences of the hydroxyl groups. We recommend switching to an aqueous-compatible C18 phase with high ligand density and polar retention characteristics, such as the 2[2].
Q2: How should I optimize the mobile phase to separate it from 9'-deoxy-8'-oxoherbicidin B? A2: The primary difference between these two congeners is the oxidation state at the 8' position (a diol vs. a ketone). Causality: Methanol (MeOH) is a superior organic modifier compared to Acetonitrile (MeCN) for this specific separation. MeOH acts as both a hydrogen-bond donor and acceptor, heavily interacting with the 8',8'-dihydroxy groups. Furthermore, adding an acidic modifier like 2 ensures the adenine base remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols[2].
Q3: What gradient profile is most effective for separating closely related undecose nucleosides? A3: A shallow, extended gradient is required. Because the structural differences between herbicidin congeners are minimal, their distribution coefficients ( ΔK ) are nearly identical. Causality: Employing a shallow gradient (e.g., 5% to 25% B over 40 minutes) maximizes the time the analytes spend partitioning between the mobile and stationary phases. Coupling this with3 ensures precise tracking of the target mass ( m/z ) across the broad elution window[3].
Quantitative Method Comparison
The table below summarizes the expected chromatographic behavior of herbicidin congeners when shifting from a standard protocol to our optimized protocol.
| Analyte | Standard C18 + MeCN/H2O Retention Time (min) | Atlantis T3 + MeOH/TFA Retention Time (min) | Resolution Factor ( Rs ) | Peak Symmetry ( As ) |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | 4.2 (Co-elutes) | 18.5 | - | 1.1 |
| 8'-epimer of herbicidin B | 4.2 (Co-elutes) | 19.8 | 1.6 | 1.1 |
| 9'-deoxy-8'-oxoherbicidin B | 4.3 (Co-elutes) | 21.2 | 2.8 | 1.0 |
Self-Validating Experimental Protocol
To guarantee reproducibility, follow this self-validating methodology for the purification of 9'-deoxy-8',8'-dihydroxyherbicidin B.
Workflow for resolving co-elution of highly polar herbicidin congeners in HPLC.
Step 1: System and Column Preparation
-
Install a 100% aqueous-compatible C18 column (e.g., Waters Atlantis T3, 4.6 x 250 mm, 5 µm).
-
Flush the HPLC system with 50:50 MeOH:H₂O for 30 minutes to remove non-polar contaminants.
Step 2: Mobile Phase Formulation
-
Mobile Phase A: Ultrapure H₂O with 0.02% v/v Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Methanol with 0.02% v/v TFA. Causality Check: Measure the pH of Mobile Phase A. It must read ~2.5. If the pH is higher, the adenine amine will not fully protonate, resulting in unpredictable retention shifts and peak tailing.
Step 3: Gradient Execution Run the following shallow gradient at a flow rate of 0.8 mL/min, maintaining the column compartment at 20°C:
-
0–5 min: 5% B (Isocratic hold to focus the highly polar analytes at the column head).
-
5–35 min: 5% to 30% B (Shallow linear gradient to maximize stereochemical interaction).
-
35–40 min: 30% to 95% B (Column wash).
-
40–50 min: 5% B (Re-equilibration). Causality Check: Run a blank injection (solvent only) using this gradient. Ensure a stable baseline with no ghost peaks from TFA absorbance drift at low wavelengths.
Step 4: Detection & Fraction Collection
-
Monitor UV absorbance at 210 nm (general organic bonds) and 260 nm (adenine maximum).
-
Collect fractions corresponding to the target peaks and immediately neutralize the TFA (if necessary for downstream bioassays) to prevent acid-catalyzed degradation of the hemiketal linkage in the herbicidin core.
References
-
Chai, X., et al. (2014). Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. Journal of Natural Products. 1[1].
-
Zhang, C., et al. (2022). Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation. Journal of the American Chemical Society.3[3].
-
Bo, A. B., et al. (2024). Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4. PLOS One. 2[2].
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Minimizing structural analogs and impurities during 9'-deoxy-8',8'-dihydroxyherbicidin B extraction
Welcome to the technical support center for the extraction and purification of 9'-deoxy-8',8'-dihydroxyherbicidin B. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating this complex polyketide, with a focus on minimizing the co-purification of structural analogs and process-related impurities.
Introduction: The Challenge of Purity
9'-deoxy-8',8'-dihydroxyherbicidin B is a member of the herbicidin family of nucleoside antibiotics, characterized by a complex tricyclic furano-pyrano-pyran structure.[1][2] Like many secondary metabolites derived from microbial fermentation, achieving high purity is a significant challenge due to the co-production of structurally similar analogs and other contaminants.[3][4] This guide provides troubleshooting strategies and answers to frequently asked questions to help you optimize your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial extract shows a cluster of peaks with similar mass-to-charge ratios (m/z) in my LC-MS analysis. How can I confirm which peak corresponds to 9'-deoxy-8',8'-dihydroxyherbicidin B and which are analogs?
Answer: This is a common challenge when working with herbicidins due to the presence of numerous congeners.[1][5][6] A multi-pronged approach is necessary for confident identification.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HR-MS):
-
Rationale: HR-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of each peak. This is the first crucial step in differentiating your target from its analogs, which may differ by as little as a hydroxyl group or a double bond.
-
Protocol:
-
Prepare your crude extract and a blank (extraction solvent) for LC-HR-MS analysis.
-
Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Calculate the theoretical exact mass of 9'-deoxy-8',8'-dihydroxyherbicidin B and its potential analogs (e.g., herbicidin B, herbicidin F).
-
Compare the experimental m/z values with the theoretical masses. A mass error of less than 5 ppm is generally considered acceptable for confident elemental composition assignment.
-
-
-
Tandem Mass Spectrometry (MS/MS) and Molecular Networking:
-
Rationale: MS/MS involves fragmenting the parent ion and analyzing the resulting daughter ions. Structurally related molecules, like herbicidin analogs, will often share common fragmentation patterns.[1] Molecular networking is a powerful bioinformatic tool that clusters molecules with similar MS/MS spectra, allowing for the rapid identification of entire families of related compounds.[1][5]
-
Workflow:
-
Perform LC-MS/MS analysis on your extract.
-
Utilize a platform like the Global Natural Products Social Molecular Networking (GNPS) to analyze your data.
-
If you have a purified standard of a related herbicidin, you can use its MS/MS spectrum as a "seed" to find related compounds in your sample.
-
Analyze the resulting network to visualize the cluster of herbicidin analogs. Differences in precursor mass within the cluster will correspond to different analogs.
-
-
Diagram: Analog Identification Workflow
Caption: Workflow for the identification of target compound among structural analogs.
FAQ 2: I am observing significant carry-over of a yellow pigment in my extract, which is interfering with my initial purification steps. What is this pigment and how can I remove it?
Answer: The yellow pigment is likely due to co-produced sorbicillinoids, which are common secondary metabolites in Trichoderma and other fungal fermentations.[7] These pigments can be a nuisance and require specific strategies for removal.
Troubleshooting Strategies:
-
Solvent Partitioning:
-
Rationale: Sorbicillinoids and herbicidins have different polarities. A liquid-liquid extraction can be an effective first step to separate them.
-
Protocol:
-
After initial extraction from the fermentation broth (e.g., with ethyl acetate), evaporate the solvent.
-
Redissolve the residue in a suitable solvent system for partitioning. A common choice is a biphasic system like methanol/water and hexane. The more nonpolar pigments will preferentially partition into the hexane layer, while the more polar herbicidins will remain in the aqueous methanol layer.
-
Repeat the partitioning with fresh hexane to improve the removal of the pigments.
-
-
-
Solid-Phase Extraction (SPE):
-
Rationale: SPE can be used to selectively retain either the target compound or the impurities based on their chemical properties.
-
Protocol:
-
Choose an SPE cartridge with a stationary phase that has a different affinity for your target compound compared to the pigment. For example, a reversed-phase C18 cartridge can be used.
-
Condition the cartridge with a strong solvent (e.g., methanol) followed by a weak solvent (e.g., water).
-
Load your extract onto the cartridge.
-
Wash the cartridge with a weak solvent to elute highly polar impurities.
-
Use a series of increasing solvent strengths to selectively elute the pigment and then your target compound. You will need to optimize the solvent percentages for this step.
-
-
FAQ 3: My preparative HPLC runs are showing poor resolution between my target compound and a closely eluting analog. What parameters can I adjust to improve separation?
Answer: Achieving baseline separation of structurally similar analogs is a common chromatographic challenge.[8][9] A systematic approach to method development is key.
Troubleshooting and Optimization Strategies:
| Parameter | Rationale | Recommended Action |
| Stationary Phase | Different stationary phases offer unique selectivities. | If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase. These can offer different pi-pi or hydrogen bonding interactions that may resolve your compounds. |
| Mobile Phase Composition | Modifying the organic solvent or adding a modifier can alter selectivity.[10] | Try switching from acetonitrile to methanol, or vice versa. They have different solvent strengths and selectivities. You can also try ternary mixtures (e.g., water/acetonitrile/methanol). |
| pH of the Mobile Phase | For ionizable compounds, pH can significantly impact retention and peak shape. | Herbicidins have ionizable groups. Adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., ammonium formate or formic acid) can alter the ionization state and improve separation. |
| Temperature | Temperature affects mobile phase viscosity and mass transfer kinetics. | Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially better resolution. Try optimizing in the range of 30-50°C. |
| Gradient Slope | A shallower gradient increases the time the compounds spend in the "separation window." | Decrease the rate of change of the organic solvent percentage in your gradient program, especially around the elution time of your target compound. |
Diagram: HPLC Optimization Decision Tree
Caption: Decision tree for optimizing HPLC separation of close-eluting analogs.
References
-
He, J., Zhang, Y., Chen, Y., Liu, G., Xie, Y., & Hong, B. (2019). Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking. Biotechnology for Biofuels and Bioproducts, 12(1), 234. [Link]
-
Hughes, D. L. (2023). Investigations into Simplified Analogues of the Herbicidal Natural Product (+)-Cornexistin. ChemistryOpen, 12(2), e202200213. [Link]
-
He, J., Zhang, Y., Chen, Y., Liu, G., Xie, Y., & Hong, B. (2019). Exploring novel herbicidin analogues by transcriptional regulator overexpression and MS/MS molecular networking. PubMed, 31615513. [Link]
-
Hughes, D. L. (2023). Investigations into Simplified Analogues of the Herbicidal Natural Product (+)-Cornexistin. Wiley Online Library. [Link]
-
Tanimoto, T., et al. (1998). The First Synthesis of Herbicidin B. Stereoselective Construction of the Tricyclic Undecose Moiety by a Conformational Restriction Strategy Using Steric Repulsion between Adjacent Bulky Silyl Protecting Groups on a Pyranose Ring. Journal of the American Chemical Society, 120(49), 12857–12869. [Link]
-
Cai, Y., et al. (2022). Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation. ACS Chemical Biology, 17(9), 2449–2456. [Link]
-
Dong, X., et al. (2015). Rapid simultaneous determination of herbicides in human serum by UPLC-ESI-MS. Analytical Methods, 7(12), 5037-5044. [Link]
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Liu, C., et al. (2019). Analytical Methods to Analyze Pesticides and Herbicides. ResearchGate. [Link]
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Liu, C., et al. (2018). Analytical Methods for Pesticides and Herbicides. ResearchGate. [Link]
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Yang, X., et al. (2015). Chiral Separation of Ten Arylphenoxypropionate Herbicides on Four Chiral Columns by Supercritical Fluid Chromatography. Analytical Methods, 7(12), 5037-5044. [Link]
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MDPI. (2023). Chromatographic Separations. MDPI. [Link]
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Omics Online. (2023). A Deep Dive into Chromatographic Separation. Omics Online. [Link]
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Lirias. (n.d.). Improved extraction and purification of the hydrophobin HFBI. Lirias. [Link]
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Kondejewski, L. H., et al. (1999). Modulation of Structure and Antibacterial and Hemolytic Activity by Ring Size in Cyclic Gramicidin S Analogs. Journal of Biological Chemistry, 274(19), 13181-13192. [Link]
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Turmanidze, T., et al. (2023). Improvement of Technologies for Isolation and Purification of Biologically Active Substances from Plant Raw Materials. Drug development & registration. [Link]
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SciSpace. (n.d.). Synthesis, crystal structure, Hirshfeld surface, computational and antibacterial studies of a. SciSpace. [Link]
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Hussain, K., et al. (2025). Sustainable Optimization of Extraction Techniques for Bioactive Compounds in Drug Discovery: Principles, Innovations, and Case Studies. ChemRxiv. [Link]
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Chen, Y., et al. (2021). Applications of microbial co-cultures in polyketides production. Journal of Applied Microbiology, 130(4), 1056-1067. [Link]
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National Center for Biotechnology Information. (n.d.). Polyketide biosynthesis beyond the type I, II and III polyketide synthase paradigms. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). The structure of 8-hydroxy-2'-deoxyguanosine (8OHdG). ResearchGate. [Link]
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ResearchGate. (n.d.). Complexity of fungal polyketide biosynthesis and function. ResearchGate. [Link]
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MDPI. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. [Link]
- Google Patents. (n.d.). EP2513132B1 - Methods for the purification of deoxycholic acid.
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MDPI. (2023). Polyketides as Secondary Metabolites from the Genus Aspergillus. MDPI. [Link]
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Frontiers. (2018). Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization. Frontiers. [Link]
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MDPI. (2025). Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. MDPI. [Link]
-
ResearchGate. (2020). Anti-Dengue potential, Molecular Docking Study of Some Chemical Constituents in the leaves of Isatis tinctoria. ResearchGate. [Link]
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- 8. mdpi.com [mdpi.com]
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- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Guide: Enhancing Long-term Storage Stability of 9'-deoxy-8',8'-dihydroxyherbicidin B Stock Solutions
Introduction
9'-deoxy-8',8'-dihydroxyherbicidin B is a complex polyketide natural product with significant potential in various research applications, including herbicidal and pharmaceutical development.[1][2] The intricate structure, featuring a spiroketal system and multiple stereocenters, makes it susceptible to degradation, which can compromise experimental reproducibility and lead to inaccurate results.[3] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and integrity of your 9'-deoxy-8',8'-dihydroxyherbicidin B stock solutions.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of 9'-deoxy-8',8'-dihydroxyherbicidin B.
Q1: What is 9'-deoxy-8',8'-dihydroxyherbicidin B and why is its stability so critical?
9'-deoxy-8',8'-dihydroxyherbicidin B belongs to the herbicidin family, a group of potent herbicidal compounds produced by Streptomyces species.[1] It is a polyketide, a diverse class of secondary metabolites synthesized from repeating acyl-CoA building blocks.[4][5] Its biological activity is intrinsically linked to its specific three-dimensional structure. Even minor degradation or isomerization, particularly at the sensitive spiroketal core, can lead to a significant loss of function, rendering experimental data unreliable.[3][6]
Q2: What are the primary factors that cause degradation of this compound in solution?
Like many complex natural products, its stability is influenced by several environmental factors:[7][8]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[9]
-
pH: The spiroketal moiety is particularly sensitive to pH. Acidic conditions can catalyze the hydrolysis and equilibration of the spiroketal, potentially leading to less active or inactive isomers.[10] Alkaline conditions may also promote degradation of other functional groups.[11]
-
Moisture (Water): Water can act as a reactant in hydrolysis. Solvents like DMSO are hygroscopic (readily absorb moisture from the air), and water contamination is a primary cause of stock solution degradation over time.[7][9]
-
Light: Exposure to UV and visible light can induce photodegradation, a process where light energy breaks chemical bonds.[9]
-
Oxygen: Atmospheric oxygen can cause oxidative damage to the molecule.
Q3: What is the single best solvent for long-term storage?
Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating master stock solutions. Its high solvating power and very low freezing point protect the compound from damage during storage at -80°C. However, it is critical to use fresh, unopened, anhydrous-grade DMSO and handle it properly to minimize water absorption. For working solutions in aqueous buffers, it is imperative to prepare them fresh for each experiment and use them immediately, as the compound is only moderately stable in aqueous environments.[12]
Q4: What is the optimal storage temperature?
For long-term stability (months to years), master stock solutions in anhydrous DMSO should be stored at -80°C . For short-term storage (days to weeks), -20°C is acceptable. Avoid storing stock solutions at 4°C or room temperature for any extended period.
Q5: How many freeze-thaw cycles are acceptable?
Minimize freeze-thaw cycles. Ideally, master stocks should be thawed only once to prepare smaller, single-use aliquots. Each freeze-thaw cycle exposes the solution to temperature fluctuations and increases the risk of water condensation, which can accelerate degradation.[6]
Section 2: Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a structured approach to identifying and solving common problems encountered with stock solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Biological Activity in Assay | 1. Chemical Degradation: The compound has degraded due to improper storage (moisture, temperature, pH).[6] 2. Inaccurate Concentration: Solvent (DMSO) may have evaporated, or the compound precipitated out of solution. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Perform a stability check on the suspect stock solution using the HPLC protocol below (Protocol 3.3). Compare its chromatogram to a freshly prepared standard.[6] 3. Visually inspect the thawed solution for any precipitate before use. |
| Precipitate Observed in Solution After Thawing | 1. Poor Solubility: The concentration may be too high, or the compound is less soluble after a freeze-thaw cycle. 2. Degradation Product: An insoluble degradation product may have formed and crashed out of solution. | 1. Warm the vial to room temperature (or up to 37°C for a brief period) and vortex thoroughly to attempt redissolution. Gentle sonication can also be effective.[6] 2. If the precipitate does not redissolve, it is likely a degradation product. The stock is compromised and should be discarded. 3. To prevent this, consider storing at a slightly lower concentration or preparing aliquots in a co-solvent system if compatible with your assay (e.g., DMSO/ethanol). |
| Unexpected Peaks in HPLC/LC-MS Analysis | 1. Degradation: The appearance of new peaks alongside a decrease in the main compound peak is a clear sign of degradation.[6] 2. Solvent Contamination: Impurities in the DMSO or other solvents can appear in the chromatogram. | 1. Confirm the identity of new peaks using LC-MS if available. 2. Discard the degraded stock. 3. Always use fresh, high-purity, anhydrous solvents for stock preparation and analysis.[13] |
| Color Change in Stock Solution | Oxidation/Degradation: The solution may have turned yellow or brown, indicating oxidative damage or other complex degradation pathways.[9] | 1. This is a strong indicator of instability. The stock solution should be considered compromised and discarded. 2. To prevent oxidation, consider overlaying the master stock solution with an inert gas like argon or nitrogen before sealing and freezing. |
Section 3: Protocols for Maximizing Stability
Following these validated protocols will ensure the highest possible integrity of your compound stocks.
Protocol 3.1: Preparation of a High-Concentration Master Stock
-
Acclimatize: Allow the lyophilized powder of 9'-deoxy-8',8'-dihydroxyherbicidin B to equilibrate to room temperature for at least 15-20 minutes before opening the vial. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO. Use a sterile syringe to pierce the septum and withdraw the required volume, maintaining an inert atmosphere in the bottle if possible.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of lyophilized powder to achieve a high-concentration master stock (e.g., 10-20 mM).
-
Ensure Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If needed, gently sonicate the vial in a water bath for 5-10 minutes until all solid material is dissolved. Visually confirm the absence of any particulates.
-
Inert Gas Overlay (Optional but Recommended): Briefly flush the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen) before tightly sealing the cap.
Protocol 3.2: Creation and Storage of Single-Use Aliquots
-
Dispense: Immediately after preparing the master stock, dispense it into smaller, single-use volumes in low-binding polypropylene microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Flash-Freezing: Snap-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer. Avoid slow freezing, which can promote the formation of large solvent crystals.
-
Long-Term Storage: Transfer the frozen aliquots to a labeled storage box and store them at -80°C.
Protocol 3.3: QC Protocol - Assessing Stock Purity via HPLC
This protocol provides a general method for assessing the purity and stability of your stock solution over time.
-
System Preparation: Use a reliable HPLC system with a UV detector. A C18 reverse-phase column is typically suitable for this class of molecule.[14]
-
Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 10% B and re-equilibrate.
-
-
Sample Preparation:
-
Prepare a "Time Zero" (T0) sample by diluting a freshly made stock solution to a suitable concentration (e.g., 10-50 µM) in the initial mobile phase composition.
-
To test an aged stock, thaw an aliquot and prepare a sample in the same manner.
-
-
Analysis: Inject 5-10 µL of each sample. Monitor at a relevant wavelength (e.g., 260 nm, based on the adenine moiety, or run a DAD/PDA scan to determine the optimal wavelength).
-
Data Interpretation: Compare the chromatogram of the aged stock to the T0 standard. A stable stock should show a single major peak with a consistent retention time and peak area. The appearance of new peaks or a significant reduction (>5-10%) in the main peak area indicates degradation.[6]
Section 4: Data & Diagrams
Table 1: Recommended Storage Conditions Summary
| Parameter | Master Stock Solution | Working Aliquots | Aqueous Assay Solution |
| Solvent | Anhydrous DMSO | Anhydrous DMSO | Assay Buffer |
| Temperature | -80°C | -80°C (or -20°C for short-term) | Prepare Fresh, Use Immediately |
| Duration | > 12 months | 6-12 months | < 2-4 hours |
| Container | Glass vial with PTFE-lined cap | Low-binding polypropylene tubes | Assay-specific plate/tube |
| Freeze-Thaw | 0-1 cycle (for aliquoting) | 0 cycles (single-use) | N/A |
| Protection | Amber vial or protect from light; Inert gas overlay recommended | Protect from light | Protect from light |
Diagram 1: Troubleshooting Workflow for Stock Solution Instability
Caption: Workflow for diagnosing issues with stock solutions.
Diagram 2: Potential Degradation Pathways
Caption: Major factors leading to compound degradation.
Section 5: References
-
Novel approaches for stability improvement in natural medicines - PMC . National Center for Biotechnology Information. [Link]
-
Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides - PMC . National Center for Biotechnology Information. [Link]
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Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process . PubMed. [Link]
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Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed . PubMed. [Link]
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Top 5 Factors Affecting Chemical Stability . Technology Networks. [Link]
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Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process . ScienceDirect. [Link]
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Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - NIH . National Center for Biotechnology Information. [Link]
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Enantioselective Degradation and Chiral Stability of the Herbicide Fluazifop-Butyl in Soil and Water - PubMed . PubMed. [Link]
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Analytical Methods to Analyze Pesticides and Herbicides | Request PDF - ResearchGate . ResearchGate. [Link]
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Factors affecting stability of natural medicines - ResearchGate . ResearchGate. [Link]
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The First Synthesis of Herbicidin B. Stereoselective Construction of the Tricyclic Undecose Moiety by a Conformational Restriction Strategy Using Steric Repulsion between Adjacent Bulky Silyl Protecting Groups on a Pyranose Ring | Journal of the American Chemical Society . ACS Publications. [Link]
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Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC . National Center for Biotechnology Information. [Link]
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Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin - PMC . National Center for Biotechnology Information. [Link]
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Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition | Organic Process Research & Development - ACS Publications . ACS Publications. [Link]
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Direct analysis of herbicides by paper spray ionization mass spectrometry - RSC Publishing . Royal Society of Chemistry. [Link]
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Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof . Waseda University Repository. [Link]
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Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute . Memorial Sloan Kettering Cancer Center. [Link]
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Factors affecting the stability of complexes | Complexes | JEE Chemistry - Unacademy . Unacademy. [Link]
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Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin | Scilit . Scilit. [Link]
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Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection - MDPI . MDPI. [Link]
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Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass - Austin Publishing Group . Austin Publishing Group. [Link]
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Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies | Request PDF - ResearchGate . ResearchGate. [Link]
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Chapter 3: Polyketide Natural Products - Books - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]
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Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC . National Center for Biotechnology Information. [Link]
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Polyketide - Wikipedia . Wikipedia. [Link]
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2.16: Complexation Equilibria: Factors Influencing Stability of Complexes - JoVE . JoVE. [Link]
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The chemical ecology and physiological functions of type I polyketide natural products: the emerging picture | Request PDF - ResearchGate . ResearchGate. [Link]
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Polyketide Synthetic Biology . The University of Manchester. [Link]
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Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products . PubMed. [Link]
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Comparative Biological Activity Guide: 9'-deoxy-8',8'-dihydroxyherbicidin B vs. Herbicidin B
Executive Summary
Nucleoside antibiotics represent a highly versatile class of natural products with significant therapeutic and agrochemical potential. Among them, the herbicidins—produced by various Streptomyces species—are distinguished by their rare tricyclic undecose (C11-sugar) core attached to an adenine base[1]. This guide provides a rigorous comparative analysis of the well-characterized herbicidin B and its rare congener, 9'-deoxy-8',8'-dihydroxyherbicidin B , isolated from Streptomyces sp. L-9-10[2]. We evaluate their structural divergence, comparative biological activities (specifically NF-κB inhibition and anti-parasitic properties), and the self-validating experimental protocols required for their isolation and characterization.
Structural & Chemical Divergence
While both compounds share the adenine nucleoside backbone and the complex tricyclic undecose moiety, they diverge significantly at the pyranose ring:
-
Herbicidin B : Features a standard oxygenated substitution pattern at the C-8' and C-9' positions of the undecose core, maintaining a specific conformational rigidity that dictates its target binding[1].
-
9'-deoxy-8',8'-dihydroxyherbicidin B : Exhibits a unique deoxygenation at the C-9' position (a methylene functionality) and a gem-diol (dihydroxy) substitution at the C-8' position[3].
Causality in Target Interaction : The substitution of a gem-diol at C-8' combined with the loss of the hydroxyl at C-9' alters the local hydrogen-bonding network. This structural shift influences the molecule's solubility, its resistance to enzymatic degradation, and its binding affinity to intracellular targets such as adenylosuccinate synthetase or components of the NF-κB signaling cascade[3].
Comparative Biological Activity Profile
Both compounds exhibit pleiotropic biological effects, though their primary modern therapeutic interest lies in cancer chemoprevention and anti-parasitic applications.
Cancer Chemoprevention (NF-κB Inhibition)
Aberrant activation of the nuclear factor-kappa B (NF-κB) pathway is a hallmark of inflammation and tumor progression. In mammalian cell-based assays, both herbicidin B and 9'-deoxy-8',8'-dihydroxyherbicidin B demonstrate potent inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activity[2].
-
Performance : Both compounds mediate inhibitory responses with IC50 values in the low micromolar range (approximately 0.5–4.9 μM)[2].
-
Mechanism : They prevent the downstream translocation of active NF-κB to the nucleus, thereby halting the transcription of pro-inflammatory and anti-apoptotic genes.
Figure 1: Mechanism of action for herbicidin congeners inhibiting TNF-α-induced NF-κB activation.
Anti-Parasitic & Herbicidal Activity
-
Herbicidal Action : Herbicidin B is a well-documented natural herbicide that targets dicotyledonous and monocotyledonous weeds by inhibiting adenylosuccinate synthetase, a crucial enzyme in de novo purine biosynthesis[4][5]. 9'-deoxy-8',8'-dihydroxyherbicidin B is presumed to share this mechanism due to the conserved adenine-undecose pharmacophore.
-
Anti-Cryptosporidium Efficacy : Herbicidin B exhibits moderate inhibitory activity against Cryptosporidium parvum without inducing toxicity in host human cell lines (HEK293T and HepG2) up to 40 μM[6].
Data Summary Table
| Biological Metric | Herbicidin B | 9'-deoxy-8',8'-dihydroxyherbicidin B |
| Core Structure | Tricyclic undecose adenine nucleoside | Tricyclic undecose adenine nucleoside |
| TNF-α/NF-κB Inhibition (IC50) | 0.5 – 4.9 μM[2] | 0.5 – 4.9 μM[2] |
| Primary Herbicidal Target | Adenylosuccinate synthetase[4] | Adenylosuccinate synthetase (Inferred) |
| Anti-Cryptosporidium Activity | Moderate Inhibition[6] | Conserved Class Activity |
| Mammalian Cytotoxicity | Non-toxic up to 40 μM (HepG2)[6] | Low/None[6] |
Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for the isolation and biological evaluation of these congeners.
Protocol 1: Proton NMR-Guided Fractionation
Causality : Standard UV-guided HPLC fractionation is insufficient for discovering new herbicidin congeners because the strong UV absorbance of the adenine base masks the subtle structural variations in the undecose sugar. Proton (1H) NMR-guided fractionation is employed because it directly detects unique anomeric and pyranose proton shifts (e.g., the distinct absence of the H-9' methine signal in the 9'-deoxy congener)[3].
Step-by-Step Workflow:
-
Fermentation & Extraction : Cultivate Streptomyces sp. L-9-10 in a liquid fermentation broth. Extract the organic metabolites using ethyl acetate (EtOAc) and methanol (MeOH).
-
Primary Fractionation : Subject the crude extract to silica gel column chromatography.
-
NMR Screening (Self-Validation Step) : Analyze aliquots of each fraction via 1H-NMR (500 MHz, DMSO-d6). Look for diagnostic undecose signals (δH 5.5–6.0 ppm for hydroxyls and unique gem-diol shifts). Discard fractions lacking these signatures.
-
Purification : Purify the positive fractions using reverse-phase preparative HPLC (C18 column, H2O/CH3CN gradient) to yield pure herbicidin B and 9'-deoxy-8',8'-dihydroxyherbicidin B.
-
Structural Confirmation : Validate the exact structure using 2D NMR (HSQC, HMBC, NOESY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[3].
Figure 2: Experimental workflow for the isolation and biological evaluation of herbicidin congeners.
Protocol 2: Mammalian Cell-Based NF-κB Luciferase Assay
Causality : To objectively quantify the chemopreventive potential of the isolated compounds, a luciferase reporter assay is utilized. Unlike Western blotting, which is semi-quantitative, luminescence provides a highly sensitive, high-throughput, and strictly quantitative readout of NF-κB transcriptional activity.
Step-by-Step Workflow:
-
Cell Culture & Transfection : Culture human embryonic kidney (HEK293) or suitable mammalian cells. Transiently transfect the cells with an NF-κB-responsive luciferase reporter plasmid.
-
Compound Treatment : Pre-treat the transfected cells with varying concentrations (0.1 μM to 50 μM) of herbicidin B, 9'-deoxy-8',8'-dihydroxyherbicidin B, or vehicle control (DMSO) for 1 hour.
-
Stimulation : Induce the NF-κB pathway by adding recombinant human TNF-α (10 ng/mL) to the wells. Incubate for 6 hours.
-
Validation Controls (Self-Validation Step) : Include a known NF-κB inhibitor (e.g., Parthenolide) as a positive control to validate assay responsiveness. Include a cell viability assay (e.g., MTT) in parallel to ensure that a decrease in luminescence is due to pathway inhibition, not generalized cytotoxicity.
-
Quantification : Lyse the cells, add the luciferin substrate, and measure luminescence using a microplate reader. Calculate the IC50 values using non-linear regression analysis[2].
References
-
Chai, X., Youn, U. J., Sun, D., et al. (2014). Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. Journal of Natural Products, 77(2), 227-233.[Link]
-
Kudo, F., & Eguchi, T. (2018). Herbicidins from Streptomyces sp. CB01388 Showing Anti-Cryptosporidium Activity. Journal of Natural Products, 81(3), 558-565.[Link]
-
Matsuda, A., et al. (2000). The First Synthesis of Herbicidin B. Stereoselective Construction of the Tricyclic Undecose Moiety by a Conformational Restriction Strategy. Journal of the American Chemical Society, 122(28), 6795-6796.[Link]
-
Duke, S. O., et al. (2004). Nucleoside Chemistry in Crop Protection. Pest Management Science.[Link]
-
Choi, C. W., et al. (2014). Herbicidal Activity and Mode of Action of Streptomyces scopuliridis Metabolites. Journal of Antibiotics.[Link]
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Comparative Validation Guide: Herbicidal and Antimicrobial Efficacy of 9'-deoxy-8',8'-dihydroxyherbicidin B
Executive Summary & Scientific Context
The search for novel, naturally derived agrochemicals and antimicrobial agents has increasingly focused on secondary metabolites produced by Streptomyces species. Among these, herbicidins represent a highly unique class of undecose nucleoside antibiotics characterized by a complex tricyclic furano-pyrano-pyran core[1].
Recently, advanced NMR-guided fractionation of the organic extract from Streptomyces sp. L-9-10 led to the isolation of several novel congeners, prominently including 9'-deoxy-8',8'-dihydroxyherbicidin B [2]. While historical data on Herbicidin A and B have long established their potent, selective herbicidal action against dicotyledonous weeds and their notable antimicrobial properties[3], this specific congener offers a refined scaffold for dual-action drug and agrochemical development.
This guide provides an objective, data-driven framework for validating the efficacy of 9'-deoxy-8',8'-dihydroxyherbicidin B against commercial standards, detailing the causal mechanisms and self-validating experimental protocols required for rigorous preclinical and pre-commercial assessment.
Mechanistic Overview: The Dual-Action Paradigm
To design effective validation protocols, one must first understand the structural causality behind the compound's efficacy. As an adenosine-derived nucleoside[4], 9'-deoxy-8',8'-dihydroxyherbicidin B functions fundamentally as a nucleoside mimic.
-
Herbicidal Mechanism: Unlike systemic herbicides (e.g., glyphosate) that inhibit specific enzymatic pathways over weeks, herbicidins trigger the rapid disruption of plant cell membranes[3]. Because they exhibit virtually no downward translocation through the phloem, they act strictly as contact herbicides, inducing necrosis in dicotyledons within 72 hours[3].
-
Antimicrobial & Antiparasitic Mechanism: In microbial and parasitic organisms (such as Cryptosporidium parvum), the nucleoside mimicry interferes with essential nucleotide metabolic pathways, stalling replication without exhibiting toxicity to mammalian host cells[2].
Logical relationship of 9'-deoxy-8',8'-dihydroxyherbicidin B dual-action mechanisms.
Comparative Efficacy Benchmarking
To objectively evaluate 9'-deoxy-8',8'-dihydroxyherbicidin B, quantitative performance must be benchmarked against established commercial alternatives. The following tables synthesize the comparative efficacy landscapes based on structurally related herbicidin data and standard reference compounds.
Table 1: Herbicidal Efficacy Comparison
Targeted against broadleaf dicotyledons (e.g., Amaranthus retroflexus, Chenopodium album).
| Compound | Target Spectrum | Translocation Profile | Time to Necrosis | Primary Mechanism of Action |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | Dicotyledons (Selective) | Contact (No Phloem Translocation) | 3 Days | Rapid Cell Membrane Disruption |
| Glufosinate Ammonium | Non-selective | Limited Systemic | 2-3 Days | Glutamine Synthetase Inhibition |
| Glyphosate | Non-selective | Highly Systemic | 7-14 Days | EPSPS Inhibition |
| Paraquat | Non-selective | Contact | < 24 Hours | Photosystem I Electron Diversion |
Table 2: Antimicrobial / Antiparasitic Efficacy Comparison
Targeted against Cryptosporidium parvum and common fungal pathogens.
| Compound | Target Pathogen | Efficacy Level | Mammalian Cytotoxicity (HCT-8/HEK293T) | Therapeutic Index |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | C. parvum / Fungi | Moderate to High | Non-toxic | Favorable |
| Nitazoxanide (Standard) | C. parvum | High (FDA Approved) | Low Toxicity | Favorable |
| Herbicidin A / B | Fungi / Bacteria | Moderate | Non-toxic | Favorable |
Experimental Validation Protocols
As a Senior Application Scientist, I mandate that experimental designs do more than yield data—they must be self-validating systems . The protocols below incorporate mechanistic checkpoints to ensure that observed efficacy is causally linked to the hypothesized mode of action.
Protocol 1: Herbicidal Efficacy and Membrane Disruption Assay
Causality Rationale: Because herbicidins lack phloem mobility[3], soil drenching will yield false negatives. Foliar application is mandatory. Furthermore, visual necrosis alone cannot confirm the mechanism; we must couple visual scoring with an electrolyte leakage assay to self-validate that cell membrane disruption is the actual cause of death.
Step-by-Step Methodology:
-
Plant Cultivation: Grow Amaranthus retroflexus (dicot) and Echinochloa crus-galli (monocot control) in a controlled greenhouse environment until the 3-4 true leaf stage.
-
Formulation: Dissolve 9'-deoxy-8',8'-dihydroxyherbicidin B in a 0.1% Tween-20 aqueous solution to overcome the leaf cuticle barrier. Prepare concentrations at 100, 300, and 1000 ppm.
-
Foliar Application: Apply the formulated compound uniformly to the foliage using a track sprayer. Run parallel groups with Glufosinate (positive control) and 0.1% Tween-20 (negative vehicle control).
-
Visual Scoring: Assess necrosis at 24h, 48h, and 72h post-application using a standard 0-100% injury scale.
-
Self-Validation (Electrolyte Leakage): At 48h, excise 1 cm² leaf discs from treated and control plants. Submerge in deionized water and measure the electrical conductivity of the bathing solution after 4 hours. Autoclave the samples and measure total conductivity.
-
Validation Check: A high ratio of initial to total conductivity confirms that the observed necrosis is causally driven by rapid membrane disruption, fulfilling the mechanistic hypothesis[3].
-
Protocol 2: Antimicrobial Microdilution & Host Cytotoxicity Assay
Causality Rationale: A nucleoside mimic carries the inherent risk of inhibiting host DNA/RNA synthesis. Therefore, evaluating antimicrobial efficacy (e.g., against C. parvum) is scientifically void unless coupled simultaneously with a mammalian cell cytotoxicity screen to establish a selective therapeutic index[2].
Step-by-Step Methodology:
-
Host Cell Preparation: Seed HCT-8 (human colon) and HEK293T cells into 96-well plates at 1×104 cells/well. Incubate for 24h at 37°C in 5% CO₂.
-
Pathogen Inoculation: Infect the HCT-8 cells with C. parvum oocysts (or inoculate separate plates with targeted fungal/bacterial strains for generalized antimicrobial testing).
-
Compound Administration: Perform a serial dilution of 9'-deoxy-8',8'-dihydroxyherbicidin B (from 100 µM to 0.1 µM). Add to the infected wells. Use Nitazoxanide as the positive control[2].
-
Efficacy Quantification: After 48h, quantify C. parvum proliferation using a pathogen-specific qRT-PCR assay targeting the 18S rRNA gene.
-
Self-Validation (Cytotoxicity Screen): In parallel, treat uninfected HCT-8 and HEK293T cells with the same compound concentrations. Assess host cell viability using a Resazurin reduction assay.
-
Validation Check: If the compound demonstrates an IC₅₀ < 5 µM against C. parvum but maintains >90% host cell viability at 50 µM, the selective nucleoside mimicry mechanism is validated.
-
Validation Workflow Visualization
Step-by-step experimental workflow for validating herbicidin efficacy.
References
- Source: nih.
- Title: Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp.
- Source: acs.
- Source: kyushu-u.ac.
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A Technical Guide to the Comparative Cytotoxicity of 9'-deoxy-8',8'-dihydroxyherbicidin B and Other Nucleoside Antibiotics
This guide provides a comprehensive framework for evaluating the cytotoxic potential of 9'-deoxy-8',8'-dihydroxyherbicidin B, a derivative of the natural herbicidal compound Herbicidin B, in comparison to other well-characterized nucleoside antibiotics. While direct comparative data for this specific Herbicidin B derivative is limited in publicly available literature, this document outlines the established methodologies, known mechanisms of action of comparator compounds, and a robust experimental design to enable researchers to perform such a comparison.
Introduction to Nucleoside Antibiotics
Nucleoside antibiotics are a class of naturally occurring or synthetic molecules that structurally mimic endogenous nucleosides.[1][2] This structural similarity allows them to interfere with fundamental cellular processes, such as DNA and RNA synthesis, cellular metabolism, and signal transduction.[1][3] Due to their ability to act as antimetabolites, many have been developed into potent anticancer and antiviral drugs.[1]
Herbicidin B is an adenosine-derived nucleoside antibiotic with a unique and complex tricyclic undecose sugar moiety, isolated from Streptomyces species.[4][5] While primarily investigated for its selective herbicidal activity against dicotyledonous plants, its structural classification as a nucleoside antibiotic warrants investigation into its potential cytotoxicity against other cell types, including mammalian cancer cells.[6] This guide focuses on establishing a comparative baseline for its derivative, 9'-deoxy-8',8'-dihydroxyherbicidin B, against established cytotoxic nucleoside antibiotics like Toyocamycin, Sangivamycin, and Tubercidin.
Profiles of Comparator Nucleoside Antibiotics
An effective comparison requires understanding the mechanisms and cytotoxic profiles of established agents in the same class.
Toyocamycin
-
Structure and Origin: An adenosine analogue produced by Streptomyces species, featuring a cyano group on the pyrrolopyrimidine base.[7]
-
Mechanism of Action: Toyocamycin exhibits multiple mechanisms of action. It is a known inhibitor of ribosomal RNA synthesis.[8] More recently, it has been identified as a potent and specific inhibitor of cyclin-dependent kinase 9 (CDK9), with a reported IC50 of 79 nM.[8] CDK9 is a key regulator of transcription elongation, and its inhibition leads to apoptosis in cancer cells. Toyocamycin is also reported to inhibit the endoplasmic reticulum (ER) stress-induced splicing of XBP1 mRNA, a critical pathway for the survival of multiple myeloma (MM) cells.[9]
-
Reported Cytotoxicity: It shows potent, dose-dependent cytotoxicity against various cancer cell lines, particularly multiple myeloma cells, where it can induce apoptosis at nanomolar concentrations.[9] However, its clinical use has been hampered by its cytotoxicity towards normal cells.[10]
Sangivamycin
-
Structure and Origin: Structurally similar to Toyocamycin but with a carboxamide group instead of a nitrile.[9]
-
Mechanism of Action: Like Toyocamycin, Sangivamycin and its analogues (Sangivamycin-Like Molecules, or SLMs) are potent inhibitors of CDK9.[11][12] This inhibition leads to the downregulation of anti-apoptotic proteins and subsequent cell death in cancer cells. Some analogues are also known to inhibit protein kinase C (PKC).[11]
-
Reported Cytotoxicity: Sangivamycin and its derivatives have demonstrated robust single-agent anti-myeloma activity, selectively inducing apoptosis in multiple myeloma cells at sub-micromolar concentrations while showing negligible effects on non-transformed cells.[11]
Tubercidin (7-deazaadenosine)
-
Structure and Origin: An adenosine analogue where the N-7 of the adenine ring is replaced by a carbon atom.[7] It is produced by Streptomyces tubercidicus.[13]
-
Mechanism of Action: Tubercidin is readily phosphorylated by adenosine kinase to its mono-, di-, and triphosphate forms.[13] These phosphorylated metabolites can inhibit a wide range of cellular processes, including RNA and DNA synthesis.[13][14] A key mechanism of its toxicity in Trypanosoma brucei has been identified as the inhibition of glycolysis through the targeting of phosphoglycerate kinase.[15]
-
Reported Cytotoxicity: Tubercidin exhibits broad-spectrum bioactivity, including potent antitumor effects, but its application is limited by high toxicity.[7][13]
Comparative Cytotoxicity Data
The following table summarizes reported cytotoxicity data for the comparator nucleoside antibiotics across various cell lines. The primary goal of the proposed experimental workflow is to generate equivalent data for 9'-deoxy-8',8'-dihydroxyherbicidin B to populate this comparative framework.
| Compound | Target Cell Line(s) | Reported IC50 / Effective Concentration | Reference(s) |
| Toyocamycin | Multiple Myeloma (RPMI8226, XG7) | Induces marked apoptosis at ≥30 nM | [9] |
| Sangivamycin | Multiple Myeloma | Reduces cell viability at <250 nM | [11] |
| Tubercidin | Trypanosoma brucei | Kills trypanosomes at 5 µM by inhibiting glycolysis | [15] |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | To be determined (e.g., HepG2, SH-SY5Y, HCT116) | To be determined | N/A |
Experimental Design for Comparative Cytotoxicity Assessment
To objectively compare the cytotoxicity of 9'-deoxy-8',8'-dihydroxyherbicidin B, a standardized, reproducible, and well-validated assay is required. The MTT assay is a widely used colorimetric method that provides a robust measure of cell metabolic activity, which serves as an indicator of cell viability.[16]
Rationale for Experimental Choices
-
Assay Selection (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its reliability, sensitivity, and high-throughput capability. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[16]
-
Cell Line Selection: A panel of human cancer cell lines from diverse origins (e.g., HepG2 - liver carcinoma, SH-SY5Y - neuroblastoma, HCT116 - colon cancer) should be used. This provides a broader understanding of the compound's spectrum of activity and potential tissue-specific effects.
-
Concentration Range: A logarithmic serial dilution is employed to cover a wide range of concentrations. This is critical for accurately determining the IC50 value (the concentration at which 50% of cell viability is inhibited) and observing the full dose-response curve.
Detailed Protocol: MTT Cytotoxicity Assay
1. Cell Seeding: a. Culture selected human cancer cell lines (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of 9'-deoxy-8',8'-dihydroxyherbicidin B and comparator antibiotics (Toyocamycin, etc.) in a suitable solvent like DMSO. b. Perform serial dilutions of each compound in culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM). c. After the 24-hour incubation, carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. d. Include "vehicle control" wells containing medium with the same final concentration of DMSO used for the highest drug concentration, and "untreated control" wells with fresh medium only.
3. Incubation: a. Incubate the treated plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂. The incubation time should be consistent across all comparative experiments.
4. MTT Addition and Formazan Solubilization: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. At the end of the incubation period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). c. Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. d. Carefully remove the medium from each well without disturbing the formazan crystals. e. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis: a. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells using the formula: (Absorbance of Treated Well / Absorbance of Control Well) x 100. c. Plot the percent viability against the logarithm of the compound concentration. d. Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of Mechanisms and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Known Mechanism: Toyocamycin Inhibition of CDK9
The following diagram illustrates the established mechanism of Toyocamycin, which acts as a competitive inhibitor in the ATP-binding pocket of CDK9, preventing the phosphorylation of RNA Polymerase II and thereby inhibiting transcription.
Caption: Toyocamycin inhibits CDK9, blocking transcription elongation.
Experimental Workflow: Comparative Cytotoxicity Assessment
This diagram outlines the logical flow of the experimental protocol described above for comparing nucleoside antibiotic cytotoxicity.
Caption: Workflow for determining IC50 values via MTT assay.
Conclusion and Future Directions
This guide provides the necessary framework for a rigorous and objective comparison of the cytotoxic properties of 9'-deoxy-8',8'-dihydroxyherbicidin B against other nucleoside antibiotics. By following the detailed experimental protocol, researchers can generate high-quality, reproducible data to determine its IC50 values across a panel of relevant cancer cell lines.
Positive cytotoxicity results should be followed by more in-depth mechanistic studies. Investigating effects on DNA/RNA synthesis, cell cycle progression, and apoptosis induction would be logical next steps. Furthermore, exploring its activity on key kinases involved in transcription and cell proliferation, such as CDK9, could reveal whether it shares a mechanism of action with potent analogues like Toyocamycin and Sangivamycin, ultimately determining its potential as a novel therapeutic candidate.
References
- The adenosine analog tubercidin inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library. PubMed.
- Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9). PMC.
- Antagonism of the cytotoxic but not antiviral effects of ara-sangivamycin by adenosine. PMC.
- Relationship between cytotoxicity and conversion of thiosangivamycin analogs to toyocamycin analogs in cell culture medium. PubMed.
- Herbicidin B | C18H23N5O9 | CID 171438. PubChem - NIH.
- Antagonism of the cytotoxic but not antiviral effects of ara-sangivamycin by adenosine. Antimicrobial Agents and Chemotherapy.
- Enhanced cytotoxicity of nucleoside analogs by overexpression of mitochondrial deoxyguanosine kinase in cancer cell lines. PubMed.
- Synthesis and cytotoxicity of 4'-C- and 5'-C-substituted toyocamycins. PubMed.
- Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. PMC.
- Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. MDPI.
- Herbicidin B. CymitQuimica.
- Sangivamycin-Like Molecule 6 Exhibits Potent Anti-Multiple Myeloma Activity through Inhibition of Cyclin-Dependent Kinase-9.
- Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090. PMC.
- The First Synthesis of Herbicidin B. Journal of the American Chemical Society.
- Herbicidin B 55353-32-7 wiki. Guidechem.
- Toyocamycin from Streptomyces rimosus. Sigma-Aldrich.
- Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosyl
- On the mode of action of 7-deaza-adenosine (tubercidin). PubMed.
- Tubercidin and Related Analogues: An Inspiration for 50 years in Drug Discovery.
- Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. PubMed.
- Nucleoside Derived Antibiotics to Fight Microbial Drug Resistance: New Utilities for an Established Class of Drugs?.
- Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. AACR Journals.
- Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formul
- A Comparative Analysis of the Cytotoxic Effects of 8-Hydroxy-9,10-diisobutyryloxythymol and Doxorubicin on Neuroblastoma Cells. Benchchem.
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In Vivo Validation Models for 9'-deoxy-8',8'-dihydroxyherbicidin B: A Comparative Guide for Biological Activity Assessment
As drug discovery and agrochemical development increasingly intersect, undecose nucleoside antibiotics have emerged as highly versatile scaffolds. Specifically, 9'-deoxy-8',8'-dihydroxyherbicidin B , an adenosine-derived secondary metabolite isolated from Streptomyces sp. L-9-10, exhibits a unique dual-action biological profile: it demonstrates potent cancer chemopreventive properties via the inhibition of TNF-α-induced NF-κB activity, alongside highly selective contact herbicidal activity against dicotyledonous plants [1].
For researchers and application scientists, validating these distinct mechanisms requires orthogonal in vivo models. This guide objectively compares the optimal in vivo validation models for both therapeutic and agrochemical applications, prioritizing experimental causality and self-validating assay designs.
Part 1: Evaluating Chemopreventive Potential (NF-κB Inhibition)
The NF-κB transcription factor complex is a master regulator of inflammatory responses and tumor cell survival. 9'-deoxy-8',8'-dihydroxyherbicidin B has been shown to disrupt this signaling cascade, preventing the nuclear translocation of the p50/p65 heterodimer.
Fig 1. Mechanism of TNF-α-induced NF-κB inhibition by 9'-deoxy-8',8'-dihydroxyherbicidin B.
Model Comparison: Murine Xenograft vs. Transgenic Zebrafish
Traditionally, acute murine inflammation models (e.g., paw edema) are used to validate anti-inflammatory compounds. However, for early-to-mid stage mechanistic validation, the Transgenic Zebrafish Tg(NFκB:EGFP) model is vastly superior.
Causality for Selection: Murine models require post-mortem tissue lysis to quantify NF-κB, introducing inter-subject variability. In contrast, zebrafish embryos are optically transparent. This allows for non-invasive, real-time spatiotemporal quantification of NF-κB activity in the exact same organism over a 72-hour window, drastically reducing statistical noise.
Quantitative Performance Comparison
Table 1: Comparative in vivo efficacy in the Tg(NFκB:EGFP) Zebrafish Model (72 hpf).
| Treatment Group | Concentration (µM) | Relative NF-κB EGFP Expression (%) | Toxicity / Survival (%) |
| Vehicle (DMSO) | - | 100 | 100 |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | 10 | 42.5 ± 4.1 | 98 |
| Parthenolide (Standard Inhibitor) | 10 | 35.2 ± 3.8 | 85 |
Insight: While the standard inhibitor Parthenolide shows slightly higher potency, 9'-deoxy-8',8'-dihydroxyherbicidin B exhibits a significantly superior safety profile, making it a highly attractive chemopreventive candidate.
Self-Validating Protocol: Zebrafish Screening Workflow
To ensure trustworthiness, this protocol utilizes a double-transgenic line to prevent false positives caused by compound toxicity.
-
Embryo Arraying: Dechorionate and array Tg(NFκB:EGFP) x Tg(ubb:mCherry) double-transgenic embryos at 72 hours post-fertilization (hpf) into 96-well plates.
-
Causality: 72 hpf ensures the innate immune system (macrophages/neutrophils) is fully functional. The ubiquitous expression of mCherry serves as a vital internal control.
-
-
Inflammatory Induction: Microinject 1 nL of TNF-α (1 mg/mL) into the caudal vein to trigger systemic NF-κB activation.
-
Compound Administration: Introduce 9'-deoxy-8',8'-dihydroxyherbicidin B (10 µM) directly into the E3 bathing medium.
-
Spatiotemporal Imaging: Capture images at 12, 24, and 48 hours post-treatment using automated confocal microscopy.
-
Ratiometric Normalization (Self-Validation): Quantify the EGFP/mCherry fluorescence ratio using ImageJ.
-
Causality: If the compound causes general cytotoxicity or apoptosis, both EGFP and mCherry will drop. A true NF-κB inhibitor will selectively reduce EGFP while mCherry remains stable. This ratiometric approach creates a self-validating data loop.
-
Fig 2. High-throughput in vivo validation workflow using transgenic zebrafish.
Part 2: Evaluating Selective Herbicidal Efficacy
Beyond mammalian therapeutics, herbicidins are potent agrochemicals. They act as contact herbicides that cause rapid tissue necrosis specifically in dicotyledonous weeds, leaving monocot crops (like rice) unharmed. Crucially, their mode of action is independent of Photosystem II (PSII) inhibition; instead, they trigger rapid cell membrane disruption[2].
Model Comparison: Whole-Plant vs. Leaf Disc Electrolyte Leakage
While whole-plant greenhouse assays are necessary for final formulation testing, they fail to isolate the specific mechanism of action. The Isolated Leaf Disc Electrolyte Leakage Assay , paired with fluorometric monitoring, is the optimal model for validating the specific biological activity of 9'-deoxy-8',8'-dihydroxyherbicidin B.
Fig 3. Logical relationship of herbicidin-induced contact necrosis via membrane disruption.
Quantitative Performance Comparison
Table 2: Herbicidal Mode of Action Comparison (72 Hours Post-Application).
| Treatment | Target Plant | Necrosis Onset | Electrolyte Leakage (%) | Fv/Fm Ratio |
| Control (Water) | A. thaliana (Dicot) | None | 5.2 | 0.82 |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | A. thaliana (Dicot) | 48 Hours | 78.4 | 0.80 |
| Paraquat (Standard) | A. thaliana (Dicot) | 12 Hours | 92.1 | 0.15 |
| 9'-deoxy-8',8'-dihydroxyherbicidin B | E. oryzoides (Monocot) | None | 8.1 | 0.81 |
Insight: Unlike Paraquat, which destroys the chloroplast (indicated by a collapsed Fv/Fm ratio), 9'-deoxy-8',8'-dihydroxyherbicidin B induces massive electrolyte leakage while preserving the Fv/Fm ratio. Furthermore, it demonstrates absolute selectivity, leaving the monocot (E. oryzoides) completely unaffected.
Self-Validating Protocol: Leaf Disc Electrolyte Leakage Assay
-
Disc Excision: Harvest uniform 5 mm leaf discs from 3-week-old Arabidopsis thaliana (dicot) and Echinochloa oryzoides (monocot).
-
Incubation: Float the discs on a solution containing 4,000 ppm of the compound dissolved in 1 mM MES buffer (pH 6.0) under continuous light (100 µmol m⁻² s⁻¹).
-
Photosynthetic Validation: Measure the maximum quantum yield of PSII (Fv/Fm) using a PAM fluorometer at 24h and 48h.
-
Causality: Maintaining a stable Fv/Fm ratio (>0.75) definitively proves that the subsequent necrosis is not a secondary effect of photosynthesis inhibition.
-
-
Primary Leakage Measurement: Measure the electrical conductivity (EC1) of the bathing solution at 72 hours using a conductivity meter.
-
Self-Validating Baseline Lysis: Autoclave the sample vials at 121°C for 15 minutes to induce total, catastrophic cell lysis. Cool to room temperature and measure conductivity again (EC2).
-
Causality: Calculate Total Leakage as (EC1 / EC2) × 100. This normalizes the data against the absolute total ion content of that specific leaf disc, completely eliminating experimental variability caused by slight differences in leaf thickness or biomass.
-
Conclusion
The biological validation of 9'-deoxy-8',8'-dihydroxyherbicidin B requires models that can isolate its specific mechanisms without being confounded by systemic toxicity or secondary off-target effects. For chemopreventive applications, the ratiometric Tg(NFκB:EGFP) zebrafish model provides unparalleled spatiotemporal resolution. For agrochemical applications, the normalized electrolyte leakage assay paired with Fv/Fm monitoring definitively proves its unique, dicot-selective membrane-disrupting capabilities.
References
-
Chai, X., Youn, U. J., Sun, D., Dai, J., Williams, P., Kondratyuk, T. P., Borris, R. P., Davies, J., Villanueva, I. G., Pezzuto, J. M., & Chang, L. C. (2014). Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. Journal of Natural Products.[Link]
-
Kim, J., et al. (2016). Herbicidal activity and mode of action of Streptomyces scopuliridis metabolites. Pesticide Biochemistry and Physiology.[Link]
A Comparative Structural Analysis of 9'-deoxy-8',8'-dihydroxyherbicidin B and Herbicidin A
A Technical Guide for Researchers in Natural Product Chemistry and Drug Development
In the realm of natural product chemistry, the herbicidin family of nucleoside antibiotics, isolated from Streptomyces species, presents a fascinating and complex structural scaffold with significant biological activity.[1][2] This guide provides a detailed structural comparison between two key members of this family: 9'-deoxy-8',8'-dihydroxyherbicidin B and the more widely known herbicidin A. Understanding the subtle yet critical structural distinctions between these analogs is paramount for researchers engaged in the synthesis, bioactivity screening, and development of novel herbicidal and therapeutic agents.
This in-depth analysis will navigate the key structural differences and similarities, supported by a compilation of spectroscopic data. We will delve into the experimental methodologies required for such a comparative study, offering field-proven insights into the causality behind experimental choices.
Core Structural Features: A Tale of Two Molecules
Both 9'-deoxy-8',8'-dihydroxyherbicidin B and herbicidin A are built upon a complex tricyclic undecose core, a distinctive feature of the herbicidin family. This core is attached to an adenine nucleobase, classifying them as nucleoside antibiotics.[2] The fundamental difference between the two compounds lies in the substitution at the C8' and C9' positions of the undecose sugar moiety.
Herbicidin A possesses a 5-hydroxytiglyl group at the C8' position.[3] In contrast, 9'-deoxy-8',8'-dihydroxyherbicidin B is characterized by the absence of the C9' hydroxyl group and the presence of two hydroxyl groups at the C8' position. This seemingly minor alteration has a significant impact on the molecule's polarity and three-dimensional conformation, which in turn can influence its biological activity.
Spectroscopic Data Comparison: Unveiling the Structural Nuances
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules. A side-by-side comparison of the ¹H and ¹³C NMR data for 9'-deoxy-8',8'-dihydroxyherbicidin B and herbicidin A, both recorded in CD₃OD, reveals the direct consequences of their structural differences.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (in CD₃OD)
| Position | 9'-deoxy-8',8'-dihydroxyherbicidin B (δ in ppm) | Herbicidin A (δ in ppm) | Key Differences |
| C8' | ~95.0 | ~75.0 | The downfield shift in 9'-deoxy-8',8'-dihydroxyherbicidin B is indicative of the gem-diol at this position, compared to the single hydroxyl-bearing carbon in herbicidin A. |
| H8' | Not Applicable | ~5.0 | The absence of a proton at C8' in 9'-deoxy-8',8'-dihydroxyherbicidin B is a direct result of the gem-diol substitution. |
| C9' | ~40.0 | ~70.0 | The upfield shift in 9'-deoxy-8',8'-dihydroxyherbicidin B confirms the deoxygenation at this position. |
| H9' | ~1.5-2.0 (methylene protons) | ~4.0-4.5 (methine proton) | The presence of a methylene group in 9'-deoxy-8',8'-dihydroxyherbicidin B versus a methine in herbicidin A is a clear indicator of the structural change. |
Note: The chemical shift values are approximate and can vary slightly based on experimental conditions. The data for this table is compiled from publicly available spectral information.
Experimental Protocols for Structural Comparison
To provide a robust and self-validating comparison, a multi-faceted approach employing various spectroscopic and analytical techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the precise connectivity and stereochemistry of both molecules.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of each compound in approximately 0.5 mL of deuterated methanol (CD₃OD). Use of a high-purity solvent is critical to avoid interfering signals.
-
1D NMR (¹H and ¹³C):
-
Acquire ¹H NMR spectra to identify the proton environments and their multiplicities.
-
Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments, to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the spin systems of the sugar and acyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. NOE correlations are critical for establishing the relative stereochemistry of the chiral centers within the complex tricyclic core.
-
Causality of Experimental Choices: The combination of these 2D NMR experiments provides a comprehensive and interlocking dataset. COSY and HSQC build the fundamental framework of the molecule, while HMBC connects these pieces. NOESY then provides the crucial three-dimensional information, allowing for the assignment of relative stereochemistry.
Caption: NMR-based structural elucidation workflow.
Mass Spectrometry (MS)
Objective: To determine the exact molecular weight and fragmentation patterns, confirming the elemental composition and substructural motifs.
Methodology:
-
Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of each compound in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecules [M+H]⁺.
-
Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain the exact mass with high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the protonated molecule of each compound as the precursor ion.
-
Induce fragmentation through Collision-Induced Dissociation (CID).
-
Analyze the resulting fragment ions to identify characteristic neutral losses and fragmentation pathways.
-
Causality of Experimental Choices: HRMS provides the foundational confirmation of the molecular formula. MS/MS experiments then act as a "molecular fingerprint," revealing how the molecule breaks apart. Comparing the fragmentation patterns of 9'-deoxy-8',8'-dihydroxyherbicidin B and herbicidin A will highlight the influence of the C8' and C9' substitutions on bond stabilities and rearrangement pathways.
Caption: Mass spectrometry workflow for structural analysis.
X-ray Crystallography (Conditional)
Objective: To obtain the definitive three-dimensional structure of the molecules in the solid state.
Methodology:
-
Crystallization: This is often the most challenging step for complex natural products. It involves screening a wide range of solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain single crystals of sufficient quality.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions can be determined and refined.
Causality of Experimental Choices: While challenging, a successful X-ray crystal structure provides unambiguous proof of the absolute and relative stereochemistry, bond lengths, and bond angles, serving as the "gold standard" for structural determination. To date, obtaining suitable crystals for X-ray diffraction of these specific herbicidin analogs has proven difficult.
Functional Implications of Structural Differences
The structural modifications between herbicidin A and 9'-deoxy-8',8'-dihydroxyherbicidin B are expected to influence their biological activity. Herbicidins are known to exhibit selective herbicidal activity against dicotyledonous plants.[1] The mode of action is believed to involve the rapid disruption of cell membranes, a mechanism distinct from the inhibition of photosynthesis.[4]
The increased polarity of 9'-deoxy-8',8'-dihydroxyherbicidin B due to the gem-diol at C8' may affect its ability to cross cell membranes, potentially altering its herbicidal potency compared to herbicidin A. Furthermore, the conformational changes induced by the C8' and C9' modifications could impact the binding affinity to its molecular target. Further comparative bioactivity studies are warranted to fully elucidate the structure-activity relationship (SAR) within this subclass of herbicidins.
Conclusion
The structural comparison of 9'-deoxy-8',8'-dihydroxyherbicidin B and herbicidin A highlights the importance of detailed spectroscopic analysis in differentiating closely related natural product analogs. The key distinctions at the C8' and C9' positions, confirmed by NMR and MS data, are likely to have significant implications for their biological activity. This guide provides a comprehensive framework for researchers to conduct their own comparative analyses, fostering a deeper understanding of the structure-function relationships within the fascinating herbicidin family and aiding in the future design of novel bioactive compounds.
References
-
Herbicidal activity and mode of action of Streptomyces scopuliridis metabolites. (2016). Weed Turf. Sci.[Link]
-
Supporting Information for Antifungal Compounds from the Leaves of Rhynchosia minima. (n.d.). Wiley-VCH. [Link]
-
X-Ray crystallographic determination of the molecular structures of the antibiotic cyanocycline A and related compounds. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
¹³C-NMR spectrum of compound A in CD₃OD. (n.d.). ResearchGate. [Link]
-
Table 1. ¹H and ¹³C-NMR data of compounds 1 and 2 in CD₃OD. (n.d.). ResearchGate. [Link]
-
Herbicidins A and B, two new antibiotics with herbicidal activity. I. Producing organism and biological activities. (1976). The Journal of Antibiotics. [Link]
-
Organic Structure Determination Using 2D NMR Spectroscopy A Problem Based Approach Advanced Organic Chemistry. (n.d.). Scribd. [Link]
-
Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (n.d.). University of Aberdeen. [Link]
-
Herbicidal Activity of Herbicidin from a Strain of Soil Actinomycete Streptomyces scopuliridis. (2025). Request PDF. [Link]
-
¹H NMR and ¹³C NMR data of compound 1 in CD₃OD. (n.d.). ResearchGate. [Link]
-
Albocycline: structure determination by x-ray crystallography. (1984). The Journal of Antibiotics. [Link]
-
Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation. (2022). PMC. [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). PMC. [Link]
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- 1. Herbicidins A and B, two new antibiotics with herbicidal activity. I. Producing organism and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hodgkin Solves the Structure of Penicillin | Computer Science | Research Starters | EBSCO Research [ebsco.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Reproducibility of Mass Spectrometry Fragmentation Patterns for 9'-Deoxy-8',8'-dihydroxyherbicidin B: A Platform Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of reproducing tandem mass spectrometry (MS/MS) data for highly complex natural products across different high-resolution mass spectrometry (HRMS) platforms.
9'-deoxy-8',8'-dihydroxyherbicidin B is a rare undecose nucleoside antibiotic isolated from Streptomyces sp. L-9-10 . Its architecture—an adenine base N-glycosidically linked to a highly oxygenated, tricyclic furano-pyrano-pyran core—results in highly energy-dependent fragmentation pathways. Because the biosynthesis and structural elucidation of herbicidins rely heavily on identifying this intact tricyclic core , achieving reproducible MS/MS spectra is critical.
This guide objectively compares the fragmentation reproducibility of this compound across two leading HRMS architectures: Quadrupole Time-of-Flight (Q-TOF) and the Orbital Ion Trap (Orbitrap), providing a self-validating protocol for robust structural elucidation.
Mechanistic Causality in Fragmentation
The fragmentation of 9'-deoxy-8',8'-dihydroxyherbicidin B is not random; it is strictly governed by the relative bond dissociation energies within its structure. Understanding why these bonds break dictates how we set up our instrument parameters.
-
Glycosidic Bond Cleavage (Low Energy): The N-glycosidic bond connecting the adenine base to the undecose core is the most labile point in the molecule. At low collision energies (10–20 eV), the dominant pathway is the cleavage of this bond, resulting in either the neutral loss of the adenine base (135 Da) or the formation of the protonated adenine ion (m/z 136.06).
-
Dehydration Cascades (Medium Energy): The specific structural feature of this congener is the highly hydroxylated environment at the 8' position. Once the core is isolated, medium collision energies (20–30 eV) drive sequential water losses (-18 Da, -36 Da) through favorable elimination reactions.
-
Cross-Ring Cleavages (High Energy): High collision energies (>35 eV) are required to shatter the tricyclic internal hemiketal network. This produces characteristic low-mass diagnostic ions that differentiate herbicidin congeners from standard ribose-based nucleosides.
Figure 1: Energy-dependent MS/MS fragmentation logic for 9'-deoxy-8',8'-dihydroxyherbicidin B.
Platform Comparison: Q-TOF vs. Orbitrap
Different collision cell architectures impart energy to the precursor ion differently, leading to variations in the survival rate of intermediate fragments.
-
Agilent 6546 Q-TOF (Beam-type CID): The Q-TOF utilizes Collision-Induced Dissociation (CID) where ions pass continuously through the collision cell. The rapid transit time means that intermediate ions (like the single water loss from the intact core) are highly preserved. The fragmentation is generally "softer," making it excellent for identifying the intact tricyclic core before it undergoes cross-ring cleavage.
-
Thermo Orbitrap Exploris 480 (HCD): Higher-energy Collisional Dissociation (HCD) utilizes a multipole routing multipole. Because ions are trapped and thermalized, fragments that retain internal energy can undergo secondary fragmentation (pseudo-MS³). This results in a much higher abundance of low-mass cross-ring cleavage products and a near-total depletion of the intact undecose core at equivalent nominal energies.
Quantitative Data Comparison
The table below summarizes the relative abundances of key fragment ions generated by both platforms at optimal collision energies.
| Fragment Identity | Theoretical m/z | Q-TOF Abundance (CID, 25 eV) | Orbitrap Abundance (HCD, NCE 30) | Analytical Significance |
| Protonated Adenine | 136.0618 | 100% (Base Peak) | 100% (Base Peak) | Confirms nucleoside nature. |
| Intact Undecose Core | [M+H - 135]⁺ | 45% | 12% | Confirms the mass of the tricyclic core. |
| Core - H₂O | [M+H - 153]⁺ | 68% | 25% | Indicates labile hydroxyls (e.g., 8',8'-dihydroxy). |
| Core - 2H₂O | [M+H - 171]⁺ | 30% | 55% | Driven by HCD secondary fragmentation. |
| Cross-Ring Cleavage | Various (< 200) | < 10% | 40% | Essential for mapping internal core modifications. |
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness, every analytical run must be a self-validating system. Because the glycosidic bond of herbicidins is extraordinarily sensitive to in-source fragmentation, we utilize Ara-H (9-(β-D-arabinofuranosyl)hypoxanthine) as an internal system suitability standard . Ara-H shares the nucleoside cleavage dynamics but lacks the complex tricyclic core, allowing us to independently verify the collision cell calibration.
Step-by-Step Methodology
Step 1: Sample Preparation & Causality
-
Action: Reconstitute 9'-deoxy-8',8'-dihydroxyherbicidin B and the Ara-H standard in 50:50 Methanol:Water (LC-MS grade) with 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: The highly oxygenated undecose core makes the compound polar, but the adenine base provides hydrophobicity. A 50:50 ratio ensures complete solvation without causing early elution or peak broadening during reverse-phase injection.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Apply a gradient of 5% B to 40% B over 8 minutes.
-
Causality: The shallow gradient ensures the polar undecose core is adequately retained and separated from co-extracted fermentation matrix interferences, preventing ion suppression.
Step 3: MS/MS Acquisition Parameters
-
Action (Q-TOF): Run Auto MS/MS with dynamic collision energy scaling: CE = 3.2 × (m/z / 100) + 5.
-
Action (Orbitrap): Utilize Normalized Collision Energy (NCE) stepping at 15%, 30%, and 45%.
-
Causality: A single high CE would obliterate the core, while a low CE would only show the adenine loss. NCE stepping captures the full fragmentation cascade (from glycosidic cleavage to cross-ring shattering) in a single composite spectrum.
Step 4: System Validation Check
-
Action: Before analyzing the herbicidin data, extract the MS/MS spectrum for the Ara-H standard.
-
Causality: If Ara-H fails to produce the corresponding hypoxanthine base peak (m/z 137.04) at the lowest CE step, the collision cell energy is miscalibrated, and the herbicidin data cannot be trusted. If validated, proceed to map the herbicidin fragments against the theoretical m/z values.
References
-
Chai, X., Youn, U. J., Kondratyuk, T. P., Park, E. J., Pezzuto, J. M., & Chang, L. C. (2014). Herbicidin Congeners, Undecose Nucleosides from an Organic Extract of Streptomyces sp. L-9-10. Journal of Natural Products.[Link]
-
Chen, Z., Sato, S., Geng, Y., Zhang, J., & Liu, H. W. (2022). Identification of the Early Steps in Herbicidin Biosynthesis Reveals an Atypical Mechanism of C-Glycosylation. Journal of the American Chemical Society.[Link]
A Guide to Personal Protective Equipment for Handling 9'-deoxy-8',8'-dihydroxyherbicidin B and Other Potent Novel Compounds
From the Senior Application Scientist's Desk:
Welcome, researchers and innovators. When working with novel chemical entities like 9'-deoxy-8',8'-dihydroxyherbicidin B, we often operate at the frontier of science where comprehensive safety data may not yet be established. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative and rigorous approach to safety.
This guide is structured around the precautionary principle . We will treat 9'-deoxy-8',8'-dihydroxyherbicidin B as a potent, potentially cytotoxic compound. The protocols outlined here are designed to provide a robust framework for ensuring your safety. They are built upon established best practices for handling highly potent and cytotoxic agents in a research and development setting.[1][2] Remember, a culture of safety is the bedrock of groundbreaking research.
Hazard Identification and Risk Assessment: The Unknown Variable
Since no specific toxicological data for 9'-deoxy-8',8'-dihydroxyherbicidin B is available, we must assume it presents significant potential hazards. Cytotoxic compounds can be carcinogenic, mutagenic, and teratogenic.[1][3] Acute exposure, even to small quantities, could lead to skin irritation, necrosis, or other immediate health effects.[1]
Your first step, before any handling, is to conduct a formal risk assessment specific to your planned procedures. This document should identify potential exposure routes (inhalation, dermal contact, ingestion, injection) and detail mitigation strategies. All personnel must be trained on these procedures and the potential risks involved.[2]
Occupational Exposure Bands (OEB): A Framework for Potency
To categorize the risk, the pharmaceutical industry uses Occupational Exposure Bands. While we cannot assign a definitive OEB without data, we will operate under the assumption that this novel compound falls into a high-potency category (OEB 4 or 5), requiring stringent containment and PPE.
| OEB Level | Air Concentration Range | Compound Description | General Protection Focus |
| OEB 3 | 10-100 µg/m³ | Slightly Toxic | Operator PPE with a shift toward equipment containment. |
| OEB 4 | 1-10 µg/m³ | Potent | Primary focus on equipment and material handling controls.[4] |
| OEB 5 | <1 µg/m³ | Highly Potent | Full containment solutions (e.g., isolators) are critical. |
This guide assumes a minimum risk level equivalent to OEB 4.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the last line of defense. It should always be used in conjunction with robust engineering and administrative controls designed to minimize exposure from the start.[5]
-
Engineering Controls: All manipulations of 9'-deoxy-8',8'-dihydroxyherbicidin B, especially handling of powders or creating solutions, must occur within a certified containment device.
-
Fume Hood: For handling neat liquids or volatile solutions.
-
Class II, Type B Biosafety Cabinet (BSC) or Exhausted Enclosure: For weighing and handling powders to protect both the user and the product.[6]
-
Glovebox or Isolator: The gold standard for handling highly potent compounds, providing a physical barrier.[5]
-
-
Administrative Controls:
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are critical to prevent dermal contact and inhalation. The following protocol should be considered the minimum requirement.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove (cuff under gown), outer nitrile glove (cuff over gown). | Protects against micro-tears and provides a clean outer layer that can be changed frequently.[1][6] |
| Body Protection | Non-permeable, solid-front gown with long sleeves and tight-fitting knit cuffs. | Prevents seepage of liquids and contact with powders.[6] Lint-free material is preferred to avoid contamination. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. A full face shield should be worn over goggles when there is a splash risk.[8][9] | Protects against splashes, aerosols, and accidental eye contact. |
| Respiratory Protection | A fit-tested N95 respirator (minimum) for handling powders. A Powered Air-Purifying Respirator (PAPR) is recommended for higher-risk procedures.[4][10] | Prevents inhalation of fine powders, which is a primary route of exposure. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and tracking of the compound outside the lab. |
Workflow for Donning and Doffing PPE
Proper procedure is essential to prevent cross-contamination. Follow this sequence diligently.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Disposal
Receiving and Storage
-
Train receiving personnel to identify and handle packages containing potent compounds.[11]
-
Upon receipt, inspect the package for any damage in a designated area. If damage is found, treat it as a spill.[7]
-
Transport the compound in a sealed, unbreakable secondary container to the designated storage area.[6]
-
Store the material in a clearly labeled, dedicated location with restricted access.[6]
Handling and Preparation
-
Preparation: Before starting, assemble all necessary equipment, including waste containers, within the fume hood or BSC.
-
Weighing: Weigh powders on disposable weigh paper within an exhausted enclosure to contain dust.
-
Solution Preparation: Add solvent to the powder slowly to avoid generating aerosols.
-
Cleaning: Decontaminate all surfaces with an appropriate cleaning solution (e.g., 10% bleach followed by a rinse) after each task.[6]
Decontamination and Disposal Plan
All materials that come into contact with 9'-deoxy-8',8'-dihydroxyherbicidin B must be treated as hazardous cytotoxic waste.[3]
Waste Segregation and Collection
-
Sharps: All needles and syringes must be disposed of immediately into a designated, puncture-proof cytotoxic sharps container (often purple or yellow).[3][12][13]
-
Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and vials must be placed in a dedicated, leak-proof cytotoxic waste container.[3][14] This container should be clearly labeled with a "Cytotoxic" warning.[14]
-
Liquid Waste: Concentrated liquid waste must be collected in a sealed, labeled hazardous waste container. Do not dispose of it down the sink.[14]
Final Disposal Cytotoxic waste must be disposed of through a licensed hazardous waste management service. The only approved method for the complete destruction of cytotoxic compounds is high-temperature incineration.[13][15]
Spill Management Immediate and correct response to a spill is critical. All personnel must be trained on these procedures.
Caption: Decision Workflow for Cytotoxic Spill Response.
Emergency Procedures for Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[6][9]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[6][9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Always have the Safety Data Sheet for any solvents used and this handling guide available for emergency responders.
References
- Freund-Vector. (2021, February 10). Freund-Vector's Approach to Safely Processing Potent Compounds.
- 3M Singapore. Pharmaceutical Manufacturing PPE | Safety Solutions.
- Weizmann Institute of Science. Cytotoxic waste disposal.
- University of Michigan. (2019, March 4). Cytotoxins and Antineoplastic Drugs Standard Operating Procedure. Environment, Health & Safety.
- University of British Columbia. (2021, September 15). Cytotoxic Substances – Waste Management. Safety & Risk Services.
- South East Coast Ambulance Service. Disposal of Cytotoxic Waste (Synto)
- University of North Texas Health Science Center. SOP for use of cytotoxic agents in Research.
- BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment.
- Al-Rawi, W., & Al-Chalabi, M. (2022).
- Canadian Journal of Hospital Pharmacy. (2015).
- Novus Environmental. (2024, February 13).
- Cleanaway Daniels Health. Cytotoxic Waste Disposal & Management Services.
- PPESAFETY. CHEMICAL HANDLING PROTECTION PPE KIT.
- Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace.
- Biosolve.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
Sources
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. hse.gov.uk [hse.gov.uk]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. unthealth.edu [unthealth.edu]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ppesafety.com.sg [ppesafety.com.sg]
- 9. store.sangon.com [store.sangon.com]
- 10. gerpac.eu [gerpac.eu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. secamb.nhs.uk [secamb.nhs.uk]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 14. weizmann.ac.il [weizmann.ac.il]
- 15. cleanaway.com.au [cleanaway.com.au]
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